AGN 194310
説明
Structure
3D Structure
特性
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
| Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-194310 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of AGN 194310: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective synthetic retinoid that functions as a pan-antagonist of retinoic acid receptors (RARs). Its high affinity for all three RAR isotypes (RARα, RARβ, and RARγ) positions it as a significant tool in the study of retinoid signaling and as a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: Pan-RAR Antagonism
The primary mechanism of action of this compound is its ability to bind to and antagonize retinoic acid receptors. Unlike RAR agonists, which activate these receptors and induce gene transcription, this compound binds to RARs and prevents their activation by endogenous or synthetic retinoids.[1] This blockade of RAR-mediated signaling is the foundation for its biological effects.
Molecular Interaction with Retinoic Acid Receptors
This compound exhibits high-affinity binding to all three RAR subtypes. This pan-antagonistic activity has been quantified through in vitro binding experiments, demonstrating its potent interaction with these nuclear receptors.[2][3] The binding affinities are in the low nanomolar range, indicating a strong and specific interaction.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the interaction of this compound with its molecular targets and its effects on various cell lines.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 3 |
| RARβ | 2 |
| RARγ | 5 |
| (Data sourced from multiple studies confirming high-affinity binding)[1][2][3][4] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 for Colony Formation (nM) |
| LNCaP | 16 |
| PC3 | 18 |
| DU-145 | 34 |
| (IC50 values represent the concentration required to inhibit colony formation by 50%)[1][2][4] |
Cellular and Physiological Effects
The antagonism of RARs by this compound translates into significant cellular and physiological consequences, particularly in the context of cancer cell proliferation and hematopoiesis.
Inhibition of Cancer Cell Growth and Induction of Apoptosis
In various cancer cell lines, particularly prostate cancer, this compound has been shown to be a potent inhibitor of cell growth.[1][5] The mechanism involves the induction of cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis and division.[2][6] Following G1 arrest, cells undergo apoptosis, a form of programmed cell death.[1][2] Notably, this induced apoptosis appears to be caspase-independent, suggesting a necroptotic pathway.[1][7]
Modulation of Granulopoiesis
In vivo studies in mice have revealed a role for RAR signaling in the regulation of granulopoiesis, the production of granulocytes. Treatment with this compound led to a significant increase in the number of granulocytes and their progenitor cells in the bone marrow.[8] This suggests that RAR signaling is a key regulator of granulocytic precursor cell numbers.[8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound as a pan-RAR antagonist.
Caption: Generalized experimental workflow for assessing this compound's in vitro effects.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines the general methodologies used in the characterization of this compound.
Radioligand Binding Assay (for Kd Determination)
-
Preparation of Receptors: Recombinant human RARα, RARβ, and RARγ are expressed and purified.
-
Radioligand: A radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid, is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (and subsequently the Kd) of this compound for each receptor subtype.
Colony Formation Assay (for IC50 Determination)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3, DU-145) are seeded at a low density in multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 7-14 days to allow for colony formation.
-
Staining: The colonies are fixed and stained with a dye such as crystal violet.
-
Quantification: The number and/or area of colonies in each well is quantified.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.[2][4]
Conclusion
This compound is a well-characterized pan-RAR antagonist with a clear mechanism of action centered on the competitive inhibition of retinoic acid receptors. Its high binding affinity and potent biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, make it a valuable research tool and a compound of interest for further therapeutic development. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for understanding the molecular pharmacology of this compound.
References
- 1. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 194310: A Comprehensive Technical Guide to a Pan-Retinoic Acid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 194310 is a potent and selective synthetic retinoid that functions as a pan-antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). By competitively inhibiting the binding of retinoic acid, this compound effectively blocks the transcriptional activity of RARs, leading to a range of cellular effects, including cell cycle arrest, apoptosis, and the modulation of differentiation. Its high affinity and broad-spectrum RAR antagonism have positioned it as a valuable tool in cancer research, particularly in the context of prostate cancer, and in studies of hematopoiesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visual representation of its impact on cellular signaling pathways.
Core Concepts and Mechanism of Action
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), form heterodimers with retinoid X receptors (RXRs).[1] These heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling pathway is crucial for regulating cellular proliferation, differentiation, and apoptosis.[3][4]
This compound exerts its antagonistic effect by competitively binding to the ligand-binding pocket of RARs. This binding event is characterized by the presence of a large phenyl substituent on the ethylbenzene-substituted thiochromene hydrophobic region of the molecule.[4] This bulky group physically obstructs the conformational change required for the proper positioning of the H12 helix of the receptor, a critical step for the recruitment of coactivators and the initiation of gene transcription.[4] Consequently, the RAR/RXR heterodimer remains bound to RAREs in a repressive state, complexed with corepressor molecules, leading to the silencing of target gene expression.[5]
Quantitative Biological Data
The efficacy of this compound as a pan-RAR antagonist has been quantified through various in vitro assays. The following tables summarize the key binding affinities and inhibitory concentrations.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kd (nM) | Ki (nM) | ED50 (nM) |
| RARα | 3 ± 2[6] | 3[5] | 4.3[4][7] |
| RARβ | 2 ± 1[6] | 2[5] | 5[4][7] |
| RARγ | 5 ± 1[6] | 5[5] | 2.5[4][7] |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| LNCaP (Prostate Cancer) | Colony Formation | 16[5][8] |
| PC3 (Prostate Cancer) | Colony Formation | 18[5][8] |
| DU-145 (Prostate Cancer) | Colony Formation | 34[5][8] |
Key Cellular Effects
Treatment of cancer cells with this compound induces significant and distinct cellular responses:
-
Cell Cycle Arrest: this compound has been shown to arrest prostate cancer cells in the G1 phase of the cell cycle.[5] This arrest is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21waf1.[8][9]
-
Induction of Apoptosis/Necroptosis: Following G1 arrest, prolonged exposure to this compound leads to programmed cell death.[5] Notably, this cell death is characterized as caspase-independent, a form of programmed necrosis often referred to as necroptosis.[8][10]
-
Modulation of Granulopoiesis: In vivo studies in mice have demonstrated that administration of this compound leads to an expansion in the number of granulocytic precursor cells.[11] This suggests a role for RAR signaling in regulating hematopoiesis.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: RAR Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for RAR subtypes.
Materials:
-
HEK293 cells transiently transfected with RARα, RARβ, or RARγ expression vectors.
-
[3H]-all-trans retinoic acid (Radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation cocktail.
-
Glass fiber filters (GF/C).
-
96-well plates.
Procedure:
-
Prepare cell membranes from transfected HEK293 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in Binding Buffer and determine protein concentration.
-
In a 96-well plate, add in the following order:
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).
-
50 µL of [3H]-ATRA at a fixed concentration (typically near its Kd).
-
150 µL of the cell membrane preparation (3-20 µg protein).
-
-
For total binding wells, add 50 µL of Binding Buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled ATRA (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.[12]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transactivation Assay (Luciferase Reporter Assay)
Objective: To assess the antagonist activity of this compound on RAR-mediated gene transcription.
Materials:
-
HEK293T cells.
-
RAR expression vector (α, β, or γ).
-
Luciferase reporter plasmid containing RAREs upstream of the luciferase gene.
-
β-galactosidase expression vector (for transfection efficiency normalization).
-
All-trans retinoic acid (ATRA).
-
This compound.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the RAR expression vector, RARE-luciferase reporter plasmid, and β-galactosidase vector.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Treat the cells with a fixed concentration of ATRA (agonist) and varying concentrations of this compound (antagonist).
-
Include control wells with vehicle, ATRA alone, and this compound alone.
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[13]
-
Lyse the cells using the cell lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well and measure the luminescence.[13]
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
Calculate the percentage of inhibition of ATRA-induced luciferase activity by this compound.
-
Determine the IC50 value of this compound from the dose-response curve.
Colony Formation Assay (Soft Agar)
Objective: To evaluate the effect of this compound on the anchorage-independent growth of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (LNCaP, PC3, DU-145).
-
This compound.
-
Complete cell culture medium.
-
6-well plates.
-
Crystal Violet stain.
Procedure:
-
Prepare a base layer of 0.5% agarose in complete medium in each well of a 6-well plate and allow it to solidify.[6]
-
Harvest and count the prostate cancer cells.
-
Prepare a top layer of 0.35% agarose in complete medium containing a suspension of the cells (e.g., 5,000 cells/well) and the desired concentrations of this compound.[6]
-
Carefully overlay the top agar-cell suspension onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the colonies with complete medium every 2-3 days.[6]
-
After the incubation period, stain the colonies with 0.005% Crystal Violet for at least 1 hour.[6]
-
Count the number of colonies (typically >50 cells) in each well using a microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
In Vivo Granulopoiesis Study
Objective: To investigate the effect of this compound on the proliferation of granulocytic precursor cells in mice.
Materials:
-
C57Bl/6J mice.
-
This compound.
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[14]
-
Flow cytometry antibodies against granulocytic markers (e.g., Gr-1, c-Kit, CD11b).
-
Flow cytometer.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 0.5 mg/kg/day) or vehicle to the mice daily via oral gavage for a specified period (e.g., 10 days).[14]
-
At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Prepare single-cell suspensions of the bone marrow cells.
-
Stain the cells with fluorescently labeled antibodies against Gr-1, c-Kit, and CD11b.
-
Analyze the stained cells using a flow cytometer to quantify the populations of different granulocytic precursor cells.
-
Compare the cell populations between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a well-characterized and highly effective pan-RAR antagonist. Its ability to potently inhibit the signaling of all three RAR subtypes has made it an invaluable research tool for dissecting the roles of retinoic acid in various biological processes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to further explore the therapeutic potential of RAR antagonism in oncology and other disease areas. The unique mechanism of inducing caspase-independent necroptosis in cancer cells highlights a promising avenue for circumventing apoptosis resistance, a common challenge in cancer therapy. Further investigation into the downstream targets of this compound-mediated RAR inhibition will undoubtedly unveil new insights into the complex regulatory networks governed by retinoic acid signaling.
References
- 1. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Retinoic Acid Receptor-γ in DNA Damage-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Binding Affinity of AGN 194310 for Retinoic Acid Receptor (RAR) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, to the three RAR isoforms: RARα, RARβ, and RARγ. This document includes quantitative binding affinity data, detailed experimental protocols for its determination, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Binding Affinity
This compound is recognized as a high-affinity, pan-RAR antagonist, demonstrating strong binding to all three RAR isoforms.[1][2][3] The binding affinity is typically quantified by the dissociation constant (Kd), which indicates the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
The table below summarizes the reported binding affinities of this compound for each RAR isoform.
| Parameter | RARα | RARβ | RARγ |
| Kd (nM) | 3 ± 2 | 2 ± 1 | 5 ± 1 |
| Ki (nM) | 3 | 2 | 5 |
| ED50 (nM) | 4.3 | 5 | 2.5 |
Data sourced from multiple studies.[1][2][4][5] Kd and Ki values represent direct binding affinity, while ED50 values reflect the potency of the antagonist in functional assays.
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound to RAR isoforms is primarily determined using competitive radioligand binding assays.[6][7][8] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[6][7]
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.
Detailed Methodology
The following protocol is a representative example for determining the binding affinity of this compound for a specific RAR isoform.
1. Preparation of Receptor-Containing Lysates:
-
Culture cells expressing the human RAR isoform of interest (e.g., Sf9 insect cells infected with a baculovirus expression vector for RARα, RARβ, or RARγ).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Homogenize the cells and centrifuge at a low speed to remove nuclei and large debris.[9]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[9]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in each well:
-
A fixed amount of the membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid). The concentration of the radioligand is typically at or below its Kd for the receptor.
-
Varying concentrations of the unlabeled competitor, this compound, spanning a wide range (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., all-trans retinoic acid) to saturate the receptors.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Canonical RAR Signaling Pathway
Caption: Simplified canonical RAR signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Biological Effects of AGN 194310 on Cell Lines: A Technical Guide
This guide provides an in-depth overview of the biological effects of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, on various cell lines. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a high-affinity, selective antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ), without interacting with retinoid X receptors (RXRs).[1][2] Its antagonistic action blocks the physiological functions mediated by these receptors. This blockade of RAR signaling has been shown to be a potent inhibitor of growth in several cancer cell lines, particularly those of prostatic origin.[1][3]
Quantitative Data: Receptor Binding Affinity and Cellular Potency
The efficacy of this compound is underscored by its low nanomolar binding affinities for RAR subtypes and its potent growth-inhibitory effects on cancer cell lines.
Table 1: Binding Affinity (Kd) of this compound for Retinoic Acid Receptors
| Receptor Subtype | Kd (nM) |
| RARα | 3[4][5] |
| RARβ | 2[4][5] |
| RARγ | 5[4][5] |
Table 2: Inhibitory Concentration (IC50) of this compound on Prostate Cancer Cell Lines (Colony Formation Assay)
| Cell Line | IC50 (nM) |
| LNCaP | 16[3][4][6] |
| PC-3 | 18[3][4][6] |
| DU-145 | 34[3][4][6] |
Table 3: Half-Maximal Inhibition of Cell Growth by this compound (5-Day Exposure)
| Cell Type | Half-Maximal Inhibition Concentration |
| Primary Prostate Carcinoma Cells (n=14) | 200 - 800 nM[3][7] |
| LNCaP, DU-145, PC-3 | ~250 nM[3][7] |
| Normal Prostate Epithelium Cells | ~1 µM[3][7] |
Cellular and Molecular Effects
This compound exerts significant effects on cell cycle progression and survival, primarily in prostate cancer cells.
-
Cell Cycle Arrest: Treatment of LNCaP prostate cancer cells with this compound leads to a G1 phase cell cycle arrest.[1][3][7] This arrest is accompanied by an increase in the level of the cyclin-dependent kinase inhibitor p21waf1.[3][7]
-
Induction of Apoptosis: Following G1 arrest, this compound induces apoptosis in LNCaP cells.[3][7] This programmed cell death is characterized by mitochondrial depolarization, Annexin V binding, and DNA fragmentation.[3][7] Notably, this apoptotic process is caspase-independent.[3][7]
-
Differential Effects: this compound demonstrates a more potent inhibitory effect on the growth of prostate carcinoma cells compared to normal prostate epithelial cells, suggesting a potential therapeutic window.[3][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature.
Cell Culture
-
Cell Lines: LNCaP, DU-145, and PC-3 human prostate carcinoma cell lines.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 nM).
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies containing >50 cells is counted. The IC50 value is calculated as the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
Cell Cycle Analysis
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 1 µM) for various time points (e.g., 0, 12, 24, 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Cells are fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: LNCaP cells are treated with this compound (e.g., 1 µM) for a specified duration (e.g., 72 hours).[4]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot for p21waf1
-
Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against p21waf1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control such as β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
The Pan-RAR Antagonist AGN 194310: A Technical Guide to its Role in Retinoic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated through the retinoic acid receptors (RARs), which belong to the nuclear hormone receptor superfamily and exist as three distinct isotypes: RARα, RARβ, and RARγ. These receptors function as ligand-dependent transcription factors, forming heterodimers with retinoid X receptors (RXRs) to regulate the expression of target genes. Dysregulation of RA signaling is implicated in various pathologies, including cancer, making the components of this pathway attractive targets for therapeutic intervention.
AGN 194310 is a potent and selective synthetic retinoid that acts as a pan-RAR antagonist, exhibiting high affinity for all three RAR isotypes. Its ability to block the transcriptional activity of RARs has made it an invaluable tool for elucidating the physiological and pathological roles of RA signaling. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cellular processes, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
This compound exerts its biological effects by competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous retinoic acid. This antagonist-receptor complex recruits co-repressor proteins, leading to the transcriptional repression of RA-responsive genes. This contrasts with the action of RAR agonists, which promote the dissociation of co-repressors and the recruitment of co-activators, resulting in gene transcription. The large phenyl substituent of this compound is thought to physically disrupt the positioning of helix 12 in the ligand-binding domain, a conformational change essential for co-activator recruitment, thus locking the receptor in an inactive state.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and inhibitory concentrations across different RAR subtypes and cell lines.
Table 1: Binding Affinities of this compound for Retinoic Acid Receptor Isotypes
| Receptor Isotype | Dissociation Constant (Kd) (nM) | Inhibition Constant (Ki) (nM) |
| RARα | 3 ± 2[1] | 3[2] |
| RARβ | 2 ± 1[1] | 2[2] |
| RARγ | 5 ± 1[1] | 5[2] |
Table 2: In Vitro Inhibitory Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) for Colony Formation Inhibition |
| LNCaP | 16[2] |
| PC-3 | 18[2] |
| DU-145 | 34[2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the retinoic acid signaling pathway and the mechanism of action of this compound.
Caption: Retinoic Acid Signaling Pathway and this compound's Point of Intervention.
Caption: Mechanism of this compound Action vs. Retinoic Acid.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the different RAR isotypes.
-
Receptors: Full-length human RARα, RARβ, and RARγ expressed in a suitable system (e.g., baculovirus-infected Sf9 insect cells) and partially purified.
-
Radioligand: [³H]-all-trans-retinoic acid.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors and a reducing agent (e.g., DTT).
-
Procedure:
-
Incubate a constant concentration of the RAR isotype with a fixed concentration of [³H]-all-trans-retinoic acid and varying concentrations of this compound.
-
Incubations are typically carried out at 4°C for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a large excess of unlabeled all-trans-retinoic acid.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Lines: LNCaP, PC-3, or DU-145 prostate cancer cells.
-
Media: RPMI-1640 supplemented with a serum-free supplement (e.g., ITS+).
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), with periodic media changes containing fresh this compound.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50% compared to untreated controls.
-
Cell Cycle Analysis
This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Line: LNCaP cells.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases is determined from the DNA content histograms.
-
Western Blot Analysis for p21waf1
This technique is used to measure the protein levels of the cell cycle inhibitor p21waf1 following treatment with this compound.
-
Cell Line: LNCaP cells.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p21waf1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
A loading control, such as β-actin, should be used to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for RAR/Co-repressor Interaction
This assay investigates the effect of this compound on the interaction between RAR and co-repressor proteins.
-
Cells: Cells co-transfected with expression vectors for a tagged RAR (e.g., FLAG-RAR) and a tagged co-repressor (e.g., HA-NCoR).
-
Procedure:
-
Treat the transfected cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) to immunoprecipitate the RAR protein complex.
-
Capture the antibody-protein complexes using protein A/G-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated co-repressor. An increase in the co-repressor signal in the this compound-treated sample indicates an enhanced interaction.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the complexities of retinoic acid signaling. Its well-characterized properties as a pan-RAR antagonist, supported by robust quantitative data and detailed experimental protocols, make it an essential compound for researchers in both basic science and drug discovery. The methodologies outlined in this guide provide a framework for investigating the role of RARs in various biological systems and for the screening and characterization of novel modulators of the retinoic acid signaling pathway. The ability of this compound to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics.
References
An In-Depth Technical Guide to AGN 194310: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 194310 is a potent and selective pan-antagonist of the retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ subtypes. Developed by Allergan, this synthetic retinoid has been investigated for its potential therapeutic applications, primarily in oncology and dermatology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes a compilation of its binding affinities and cellular effects, detailed experimental protocols for its synthesis and key biological assays, and a diagrammatic representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of RAR antagonists.
Discovery and Pharmacological Profile
This compound was identified as part of a research program aimed at developing high-affinity RAR antagonists. It is structurally related to the earlier compound AGN 193109.[1] this compound exhibits potent antagonist activity at all three RAR subtypes, effectively blocking the transcriptional activity induced by RAR agonists.[1] This antagonism of RAR signaling pathways has been shown to inhibit the growth of various cancer cell lines and modulate cellular differentiation and apoptosis.
Binding Affinity and Potency
This compound demonstrates high-affinity binding to RARα, RARβ, and RARγ. The dissociation constants (Kd) and inhibitory constants (Ki) from various studies are summarized in the table below.
| Parameter | RARα | RARβ | RARγ | Reference |
| Kd (nM) | 3 ± 2 | 2 ± 1 | 5 ± 1 | [1] |
| Ki (nM) | 3 | 2 | 5 |
In Vitro Cellular Activity
This compound has been shown to be a potent inhibitor of cell growth in several prostate cancer cell lines. The half-maximal inhibitory concentrations (IC50) for colony formation are presented below.
| Cell Line | IC50 (nM) | Reference |
| LNCaP | 16 | |
| PC-3 | 18 | |
| DU-145 | 34 |
Furthermore, this compound induces G1 cell cycle arrest and apoptosis in a caspase-independent manner in LNCaP prostate cancer cells. This is accompanied by an increase in the level of the cyclin-dependent kinase inhibitor p21waf1.
Synthesis of this compound
The chemical synthesis of this compound is detailed in U.S. Patent 5,776,699. The synthesis commences with the preparation of 3-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid. While the full, step-by-step protocol from the patent is not publicly available in easily accessible literature, the initial steps and key intermediates provide a roadmap for its synthesis by those skilled in the art of medicinal chemistry.
Experimental Protocols
Retinoic Acid Receptor (RAR) Competitive Binding Assay
This protocol is a representative method based on standard radioligand binding assays for nuclear receptors.
Objective: To determine the binding affinity (Ki) of this compound for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
[³H]-9-cis-Retinoic Acid (Radioligand)
-
Binding Buffer: Tris-HCl buffer, pH 7.4, containing protease inhibitors and dithiothreitol (B142953) (DTT)
-
Wash Buffer: Ice-cold Tris-HCl buffer, pH 7.4
-
This compound (test compound)
-
9-cis-Retinoic Acid (unlabeled competitor for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the recombinant RAR-LBD, a fixed concentration of [³H]-9-cis-Retinoic Acid (typically at or below its Kd), and varying concentrations of this compound.
-
For the determination of non-specific binding, incubate the RAR-LBD and radioligand with a high concentration of unlabeled 9-cis-Retinoic Acid.
-
For total binding, incubate the RAR-LBD and radioligand with the binding buffer alone.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Growth Inhibition Assay (Colony Formation Assay)
Objective: To determine the IC50 value of this compound for inhibiting the colony-forming ability of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Culture the cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and replace it with a medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh compound-containing medium every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
LNCaP cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the ligand-binding pocket of retinoic acid receptors. In the absence of an agonist, RARs are typically part of a repressor complex that inhibits the transcription of target genes. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, thereby initiating gene transcription. This compound, by occupying the ligand-binding pocket without inducing the conformational change necessary for co-activator recruitment, prevents the activation of RARs by endogenous or exogenous agonists. This blockade of RAR signaling leads to the observed cellular effects, including cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound as a pan-RAR antagonist.
Experimental Workflow for Apoptosis Assay
The following diagram illustrates the workflow for assessing apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Caption: Workflow for the this compound-induced apoptosis assay.
References
The Impact of AGN 194310 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 194310 is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RARα, RARβ, and RARγ isoforms. By inhibiting the transcriptional activity of RARs, this compound modulates the expression of a wide array of genes, leading to significant cellular effects, including growth inhibition and apoptosis in various cancer cell lines, particularly those of prostatic origin. This technical guide provides an in-depth overview of the known impact of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), act as ligand-dependent transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.
This compound functions as a competitive antagonist at the ligand-binding domain of RARs. Its binding prevents the conformational changes necessary for the recruitment of coactivators, leading to the repression of RAR-mediated gene transcription. In the absence of an agonist, RAR/RXR heterodimers can actively repress transcription by recruiting corepressor complexes. The antagonistic action of this compound is thought to either enhance this repression or prevent the activation by endogenous retinoids.
Quantitative Data on the Effects of this compound
The primary effects of this compound have been characterized in cancer cell lines, where it demonstrates potent anti-proliferative and pro-apoptotic activities.
Inhibition of Cancer Cell Growth
This compound has been shown to be a potent inhibitor of colony formation in several prostate cancer cell lines.
| Cell Line | IC50 (nM) for Colony Formation Inhibition |
| LNCaP | 16 |
| PC-3 | 18 |
| DU-145 | 34 |
Data compiled from publicly available research.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in a time- and concentration-dependent manner.
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptosis Induction |
| LNCaP | 1 | 72 | ~80% of cells |
Data compiled from publicly available research.
Impact on Gene Expression
Illustrative Gene Expression Changes Induced by a Pan-RAR Antagonist (BMS-493) in Endodermal Cells
| Gene | Regulation by BMS-493 | Putative Function |
| Down-regulated Genes | ||
| Gene A | Down | Pancreatic Development |
| Gene B | Down | Endodermal Specification |
| Up-regulated Genes | ||
| Gene C | Up | Cell Adhesion |
| Gene D | Up | Signal Transduction |
This table is a conceptual representation based on qualitative descriptions of RNA-seq data for the related pan-RAR antagonist BMS-493 and does not contain specific gene names or fold changes, as these were not available in the provided search snippets.
A specific gene expression change that has been reported for this compound is the upregulation of the cyclin-dependent kinase inhibitor p21waf1 in LNCaP prostate cancer cells. This upregulation is consistent with the observed G1 cell cycle arrest induced by the compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts by antagonizing the retinoic acid receptors, thereby inhibiting the transcription of RAR target genes. This leads to downstream cellular effects such as cell cycle arrest and apoptosis.
In Vivo Studies Using AGN 194310: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ subtypes.[1][2] As a synthetic retinoid, it does not interact with retinoid X receptors (RXRs).[3] Its ability to block the transcriptional activity of RAR agonists in vivo has positioned it as a valuable tool for investigating the physiological roles of RAR signaling and as a potential therapeutic agent for conditions such as retinoid-induced toxicity, psoriasis, and certain cancers.[1][4] This technical guide provides a comprehensive overview of key in vivo studies involving this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from various in vivo and in vitro studies on this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Kd, nM) |
| RARα | 3 ± 2 |
| RARβ | 2 ± 1 |
| RARγ | 5 ± 1 |
Data from in vitro binding experiments.[1][4]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Study Focus | Animal Model | Dosage and Administration | Key Findings | Reference |
| Granulopoiesis | Female C57Bl/6J mice | 0.5 mg/kg/day, oral gavage for 10 days | Significant increase in the number of granulocytes and granulocyte-progenitor cells in bone marrow.[1][3] | Walkley et al., 2002 |
| Spermatogenesis | Sprague-Dawley rats | 0.15 mg/kg/day, oral | Reversible spermatogenic arrest. | US Patent 10304,665 |
| Retinoid Toxicity | Not Specified | Not Specified | Blocked the transcriptional activity of the potent RAR agonist TTNPB.[1][4] | Johnson, A.T. et al., 1999 |
| Hyperlipidemia | Cynomolgus monkeys | ~1.25 mg/kg/day for 25 days, gastric intubation | ~50% reduction in serum triglycerides without overt toxicity. | WO2002089781A2 |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)
| Dosage | Cmax (ng/mL) | tmax (hours) |
| 0.015 mg/kg/day | 5.32 ± 1.56 (Day 22) | 2 |
| 0.15 mg/kg/day | 42.4 ± 9.3 (Day 22) | 6 |
No significant differences in pharmacokinetic parameters were observed between day 7 and day 22 of the treatment period.[5]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound. Disclaimer: These protocols are compiled from publicly available abstracts and patent literature, and as such, may not be fully comprehensive. For complete details, consulting the full-text publications is recommended.
Study 1: Investigation of this compound on Granulopoiesis in Mice
-
Objective: To determine the effect of RAR antagonism by this compound on the granulocytic lineage in vivo.
-
Animal Model: Female C57Bl/6J mice.
-
Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. A suitable acclimation period is provided before the start of the experiment.
-
Dosing Solution Preparation:
-
Prepare a 10.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[2]
-
-
Treatment Regimen:
-
Administer this compound at a dose of 0.5 mg/kg/day via oral gavage.
-
The treatment is carried out daily for a period of 10 consecutive days.[1]
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Bone marrow cells are harvested from the femurs and tibias.
-
The number of granulocytes and granulocyte-progenitor cells is quantified. While the specific method is not detailed in the abstract, this is typically done using flow cytometry with antibodies against granulocytic markers such as Gr-1 and CD11b.[3]
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the cell numbers between the this compound-treated group and a vehicle-treated control group.
Study 2: Evaluation of this compound on Spermatogenesis in Rats
-
Objective: To assess the effect of oral administration of this compound on spermatogenesis and its reversibility.
-
Animal Model: Male Sprague-Dawley rats.
-
Housing and Acclimation: Standard housing conditions with controlled temperature, humidity, and light cycle, with free access to standard chow and water.
-
Dosing Solution Preparation: The dosing solution is prepared for oral administration, likely in a vehicle such as corn oil or the PEG300/Tween-80/saline formulation described above.
-
Treatment Regimen:
-
This compound is administered orally at doses of 0.005, 0.015, and 0.15 mg/kg/day.
-
The treatment duration is for a specified period (e.g., 4 weeks).[5]
-
-
Endpoint Analysis:
-
Spermatogenesis Assessment: At the end of the treatment period, a subset of animals is euthanized. Testes are collected, weighed, and processed for histological examination to assess the stages of spermatogenesis.[5]
-
Reversibility Assessment: A separate cohort of animals is allowed a recovery period after the cessation of treatment (e.g., 23 weeks). These animals are then evaluated for the restoration of normal spermatogenesis through histological analysis of the testes.[5]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points (e.g., on day 7 and day 22) to determine the plasma concentrations of this compound using appropriate analytical methods (e.g., LC-MS/MS) to calculate parameters like Cmax and tmax.[5]
-
-
Statistical Analysis: Data on testicular weight and pharmacokinetic parameters are analyzed using suitable statistical methods to identify significant differences between dose groups and over time.
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of this compound as a pan-RAR antagonist.
Experimental Workflows
Caption: Workflow for the in vivo study of this compound on granulopoiesis.
Caption: Workflow for the in vivo study of this compound on spermatogenesis.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of high-affinity retinoic acid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070054882A1 - Male anti-fertility agents - Google Patents [patents.google.com]
AGN 194310: A Pan-Retinoic Acid Receptor Antagonist Targeting Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ subtypes. Emerging research highlights its significant potential in oncology, particularly in the eradication of cancer stem cells (CSCs). By disrupting RARγ-mediated signaling, which is crucial for the maintenance and survival of CSCs, this compound induces cell cycle arrest and necroptotic cell death in various cancer models, with a notable efficacy in prostate cancer. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer stem cells, detailed experimental protocols, and quantitative data to support further research and development.
Introduction: The Role of Retinoic Acid Receptors in Cancer Stem Cells
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and therapeutic resistance.[1][2] The retinoic acid (RA) signaling pathway, mediated by retinoic acid receptors (RARs), plays a critical role in cell differentiation and proliferation.[3] Of the three RAR isotypes, RARγ is selectively expressed in primitive and stem cells and is considered an oncogene in several cancers, including prostate cancer.[4][5] RARγ is essential for the maintenance and survival of CSCs, making it a compelling therapeutic target.[1][5]
This compound: Mechanism of Action
This compound functions as a high-affinity pan-RAR antagonist.[6] By competitively binding to RARs, it blocks the transcriptional activity induced by endogenous retinoic acid. This antagonism, particularly of RARγ, disrupts the signaling pathways essential for CSC survival and proliferation. The primary downstream effects observed are:
-
G1 Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cancer cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division.[6] This is accompanied by an increase in the expression of the cell cycle inhibitor p21waf1.[7]
-
Induction of Necroptosis: this compound triggers a form of programmed cell death known as necroptosis in cancer cells, including CSC-like cells.[1][2] This cell death is caspase-independent and is characterized by mitochondrial depolarization and DNA fragmentation.[6] Antagonizing RARγ is sufficient to drive this necroptotic process.[2][4]
Quantitative Data: Efficacy of this compound
The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of this compound in various cancer cell lines.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 3 |
| RARβ | 2 |
| RARγ | 5 |
Data sourced from multiple studies.[6]
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| LNCaP | Colony Formation | 16 |
| Growth Inhibition | 200 - 800 | |
| PC-3 | Colony Formation | 18 |
| Growth Inhibition | ~250 | |
| DU-145 | Colony Formation | 34 |
| Growth Inhibition | ~250 |
Data sourced from multiple studies.[6]
Table 3: Efficacy of this compound in Primary Prostate Cancer Cells and Normal Epithelium
| Cell Type | Assay | IC50 |
| Primary Prostate Carcinoma Cells (n=14) | Growth Inhibition | 200 - 800 nM |
| Normal Prostate Epithelium Cells | Growth Inhibition | ~1 µM |
Data indicates a preferential inhibitory effect on malignant cells over normal cells.[6]
Signaling Pathways and Experimental Workflows
RARγ Signaling in Cancer Stem Cell Maintenance and Necroptosis
The following diagram illustrates the pivotal role of RARγ in promoting CSC survival and how its antagonism by this compound leads to necroptosis.
Experimental Workflow: Colony Formation Assay
This diagram outlines the steps for assessing the effect of this compound on the clonogenic potential of cancer cells.
Experimental Workflow: Apoptosis/Necroptosis Assay (Annexin V/PI Staining)
This workflow details the procedure for quantifying this compound-induced cell death using flow cytometry.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, PC-3, and DU-145 human prostate carcinoma cell lines.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For serum-free experiments, use RPMI-1640 with ITS+1 supplement.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Colony Formation Assay
-
Cell Seeding: Harvest and resuspend cells to a single-cell suspension. Seed 500-1000 cells per well in 6-well plates.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with the respective treatments every 3-4 days.
-
Fixation and Staining: When colonies are visible, aspirate the medium, wash with PBS, and fix with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count colonies containing 50 or more cells.
Apoptosis/Necroptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound (e.g., 1 µM) or vehicle control for 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) stock solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells as for the apoptosis assay. Treat with this compound (e.g., 1 µM) for 12, 24, and 48 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for p21waf1
-
Protein Extraction: Treat LNCaP cells with this compound (e.g., 1 µM) for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p21waf1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[8]
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for targeting cancer stem cells by antagonizing RARγ-mediated survival pathways. The robust preclinical data, particularly in prostate cancer models, warrants further investigation. Future research should focus on:
-
In vivo efficacy: Evaluating the anti-tumor and anti-metastatic effects of this compound in animal models of various cancers.
-
Combination therapies: Exploring the synergistic potential of this compound with conventional chemotherapies and other targeted agents to overcome therapeutic resistance.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
The continued exploration of this compound and other RARγ antagonists holds the potential to deliver novel and effective treatments for a range of malignancies by specifically eradicating the cancer stem cell populations that drive disease progression and relapse.
References
- 1. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Oncogenic Role of RARγ: From Stem Cell Regulation to a Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of AGN 194310
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 194310 is a potent and selective synthetic retinoid that functions as a high-affinity pan-antagonist of the retinoic acid receptors (RARs). With low nanomolar binding affinities for RARα, RARβ, and RARγ subtypes, it effectively blocks the transcriptional activity induced by RAR agonists. This antagonism leads to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer. Mechanistically, this compound induces cell cycle arrest at the G1 phase and triggers a unique form of programmed cell death known as necroptosis, which is caspase-independent. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding characteristics, in vitro and in vivo efficacy, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and development.
Introduction
Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating cell growth, differentiation, and apoptosis. Their therapeutic potential, particularly in oncology, has been extensively studied. The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound has emerged as a key pharmacological tool and potential therapeutic agent due to its high-affinity and pan-antagonistic activity against all three RAR subtypes. This guide delves into the core pharmacological attributes of this compound, presenting quantitative data, experimental methodologies, and visual summaries of its mechanism of action.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high binding affinity for RARs and its potent inhibition of cancer cell growth. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Kd, nM) | Binding Affinity (Ki, nM) | Reference |
| RARα | 3 ± 2 | 3 | [1] |
| RARβ | 2 ± 1 | 2 | [1] |
| RARγ | 5 ± 1 | 5 | [1] |
Kd (dissociation constant) and Ki (inhibition constant) values indicate the concentration of the ligand required to occupy 50% of the receptors. Lower values signify higher binding affinity.
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| LNCaP | Colony Formation | 16 ± 5 | |
| PC-3 | Colony Formation | 18 ± 6 | |
| DU-145 | Colony Formation | 34 ± 7 | |
| LNCaP | Growth Inhibition | ~250 | |
| PC-3 | Growth Inhibition | ~250 | |
| DU-145 | Growth Inhibition | ~250 | |
| Primary Prostate Carcinoma Cells | Growth Inhibition | 200 - 800 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Mechanism of Action: RAR Antagonism and Downstream Signaling
This compound exerts its biological effects by competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous retinoic acid or synthetic RAR agonists. This antagonism blocks the conformational changes in the receptor required for the dissociation of corepressors and recruitment of coactivators, ultimately leading to the repression of target gene transcription.
The primary downstream consequences of RAR antagonism by this compound in cancer cells are cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
Treatment of prostate cancer cells with this compound leads to their accumulation in the G1 phase of the cell cycle.[2] This cell cycle arrest is associated with an increase in the protein levels of the cyclin-dependent kinase inhibitor p21waf1.[2]
Caspase-Independent Apoptosis (Necroptosis)
A notable feature of this compound-induced cell death is its caspase-independent nature.[2] While exhibiting hallmarks of apoptosis such as mitochondrial depolarization, Annexin V binding, and DNA fragmentation, the process does not involve the activation of caspases. This form of programmed cell death is also referred to as necroptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the pharmacological properties of this compound.
Retinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the different RAR subtypes by measuring its ability to compete with a radiolabeled retinoic acid for binding to the receptors.
Materials:
-
Recombinant human RARα, RARβ, and RARγ
-
[3H]-all-trans-retinoic acid (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the recombinant RAR subtype with a fixed concentration of [3H]-all-trans-retinoic acid and varying concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group to determine the IC50.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caspase-Independent Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, and can be used in conjunction with caspase activity assays to confirm the caspase-independent nature of cell death.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
To confirm caspase-independence, parallel experiments can be run with a pan-caspase inhibitor (e.g., Z-VAD-FMK). The absence of a significant reduction in apoptosis in the presence of the inhibitor supports a caspase-independent mechanism.
-
In Vivo Studies
Preclinical in vivo studies have provided further insights into the pharmacological effects of this compound. In mice, treatment with this compound has been shown to expand the number of granulocyte precursors in the bone marrow.[3] Additionally, in cynomolgus monkeys, this compound administration led to a reduction in serum triglycerides.[4] These findings suggest that RAR antagonism by this compound can modulate hematopoietic and metabolic processes.
Conclusion
This compound is a well-characterized, high-affinity pan-RAR antagonist with significant anti-cancer properties, particularly demonstrated in prostate cancer models. Its ability to induce G1 cell cycle arrest and a unique caspase-independent form of apoptosis highlights a distinct mechanism of action that may offer therapeutic advantages. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of retinoid receptor modulation. Future research should focus on elucidating the full spectrum of its in vivo efficacy and safety profile to pave the way for potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for AGN 194310 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, in cell culture experiments. The information compiled is intended to guide research into the biological effects of RAR antagonism in various cell types, particularly in cancer cell lines.
Introduction to this compound
This compound is a high-affinity, selective antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[1][2] It functions by blocking the transcriptional activity of RARs, thereby inhibiting the signaling pathways mediated by retinoic acid.[1] This compound has been instrumental in studying the roles of RARs in cell proliferation, differentiation, and apoptosis. Notably, this compound has been shown to be a potent inhibitor of growth in several cancer cell lines, particularly those of prostate origin, by inducing cell cycle arrest and apoptosis.[3][4][5]
Data Presentation
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Kd (nM) |
| RARα | 3 ± 2 |
| RARβ | 2 ± 1 |
| RARγ | 5 ± 1 |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| LNCaP | Colony Formation | 16 |
| PC-3 | Colony Formation | 18 |
| DU-145 | Colony Formation | 34 |
| LNCaP | Cell Growth (Microtitre wells) | 343 ± 78 |
| PC-3 | Cell Growth (Microtitre wells) | 183 ± 76 |
| DU-145 | Cell Growth (Microtitre wells) | 243 ± 56 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing adherent cell lines, which can be adapted for specific cell types used in this compound studies, such as LNCaP, PC-3, and DU-145 prostate cancer cells.
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[6]
-
Trypsin-EDTA (0.05% or 0.25%)[6]
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator at 37°C with 5% CO2[6]
Procedure:
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.[6][7]
-
For routine passaging, aspirate the culture medium and wash the cells with PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
For experiments with this compound, it is recommended to use serum-free or reduced-serum conditions to avoid interference from retinoids present in the serum.[5]
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). The solubility in DMSO is reported to be >16.8 mg/mL.[4]
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes or sonicated.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 3: Cell Growth Inhibition Assay
This protocol is designed to determine the IC50 of this compound on cell proliferation.
Materials:
-
96-well microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels)
-
This compound stock solution
-
Serum-free culture medium
Procedure:
-
Seed cells into a 96-well plate at a density of 400 cells per well in serum-free medium.[8]
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Immediately after seeding, add the different concentrations of this compound to the wells. A vehicle control (DMSO) should be included.
-
On day 2, replace the medium with fresh medium containing the respective concentrations of this compound.[8]
-
On day 5, assess the number of viable cells by measuring cellular ATP levels according to the manufacturer's instructions of the chosen viability reagent.[8]
-
Calculate the IC50 value from the dose-response curve.
Protocol 4: Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic survival of cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution
-
Serum-free culture medium
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well) in serum-free medium.
-
Add varying concentrations of this compound (e.g., 50 nM and 100 nM) to the wells.[2] Include a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies in each well to determine the effect of this compound on colony formation.
Protocol 5: Apoptosis Assay
This protocol describes methods to evaluate the induction of apoptosis by this compound.
Materials:
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 72 hours).[2]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Mitochondrial depolarization, another hallmark of apoptosis, can be assessed using fluorescent probes like JC-1.[3]
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell line information [protocols.io]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AGN 194310 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent synthetic pan-antagonist of retinoic acid receptors (RARs), demonstrating significant potential in prostate cancer research. It binds with high affinity to all three RAR isoforms (α, β, and γ), effectively inhibiting retinoid-dependent gene transcription.[1] In prostate carcinoma cells, this antagonism disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis, highlighting its therapeutic promise.[2][3] Notably, this compound has been shown to be more potent in inhibiting the growth of prostate cancer cells compared to normal prostate epithelial cells, suggesting a favorable therapeutic window.[3][4]
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro prostate cancer studies.
Mechanism of Action
This compound functions as a competitive antagonist at retinoic acid receptors. In the absence of an agonist, RARs can form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on DNA, recruiting co-repressor proteins to inhibit gene transcription.[5] Endogenous retinoids, like all-trans retinoic acid (ATRA), act as agonists, causing a conformational change that releases co-repressors and recruits co-activators, initiating gene transcription. This compound binds to the RARs but does not induce this activating conformational change. Instead, it stabilizes the co-repressor complex, effectively blocking the signaling pathway.[6]
In prostate cancer cells, this sustained antagonism of RAR signaling leads to a G1 phase cell cycle arrest, an accumulation of the cyclin-dependent kinase inhibitor p21waf1, and subsequent caspase-independent apoptosis.[3][7] This suggests that constitutive RAR signaling is essential for the survival and proliferation of these cancer cells.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Kd) | RARα | 3 nM | [1][8] |
| RARβ | 2 nM | [1][8] | |
| RARγ | 5 nM | [1][8] | |
| IC50 (Colony Formation) | LNCaP | 16 nM | [2][8] |
| PC-3 | 18 nM | [3][8] | |
| DU-145 | 34 nM | [2][8] | |
| IC50 (Growth Inhibition) | LNCaP | 343 ± 78 nM | [3] |
| PC-3 | 183 ± 76 nM | [3] | |
| DU-145 | 243 ± 56 nM | [3] | |
| Primary Carcinoma Cells | 200 - 800 nM | [3] | |
| Normal Prostate Epithelium | ~1 µM | [3] |
Note: It is important to consider that the potency of this compound can be diminished by the presence of serum retinoids. Therefore, experiments are often conducted in serum-free or low-serum conditions to achieve maximal effect.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation/Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Serum Starvation (Optional but Recommended): To minimize interference from serum retinoids, gently aspirate the complete medium and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 3-5 days.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. Normalize the colony count to the vehicle control.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Prostate cancer cell lines
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 12-72 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 72 hours).[8]
-
Cell Harvest: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Experimental workflow for a colony formation assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of AGN 194310 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ.[1] Its ability to inhibit RAR-mediated gene transcription makes it a valuable tool in studying cellular processes such as proliferation, differentiation, and apoptosis, particularly in the context of cancer research.[2][3][4] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 424.55 g/mol [6][5] |
| Chemical Formula | C₂₈H₂₄O₂S[6][5] |
| Solubility in DMSO | ≥16.8 mg/mL[5]; 50 mg/mL (with warming and sonication)[1] |
| Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM[1][7] |
| Typical Working Conc. | 10 nM - 1 µM (in cell-based assays)[5] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (DMSO Stock) | -20°C for up to 1 year, or -80°C for up to 2 years[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.2455 mg of this compound (Molecular Weight = 424.55 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
(0.001 L) x (0.01 mol/L) x (424.55 g/mol ) = 0.0042455 g = 4.2455 mg
-
-
Dissolution in DMSO:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Solubilization (if necessary):
-
If the compound does not fully dissolve, you can warm the solution at 37°C for 10 minutes.[5]
-
Alternatively, or in combination with warming, sonicate the solution in an ultrasonic bath for a short period.[5]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound as a pan-RAR antagonist.
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AGN 194310 in Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AGN 194310 is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RARα, RARβ, and RARγ.[1][2] It has been identified as a powerful inhibitor of cell growth in various cancer cell lines, particularly in prostate cancer.[3][4] The colony formation assay, a fundamental in vitro technique, is utilized to assess the long-term proliferative capacity of single cells and is a valuable tool for evaluating the cytotoxic or growth-inhibiting effects of compounds like this compound.[5] These application notes provide a comprehensive overview of the use of this compound in colony formation assays, including its effects on different cell lines, a detailed experimental protocol, and a depiction of its mechanism of action.
Data Presentation
This compound has demonstrated significant efficacy in inhibiting colony formation in a variety of cancer cell lines. The following table summarizes the quantitative data from studies utilizing this compound in colony formation assays.
| Cell Line | Cancer Type | IC50 (nM) for Colony Formation Inhibition | Reference |
| LNCaP | Prostate Cancer | 16 | [1][3] |
| PC-3 | Prostate Cancer | 18 | [1][3] |
| DU-145 | Prostate Cancer | 34 | [1][3] |
Note: The IC50 values represent the concentration of this compound required to inhibit colony formation by 50%.
Mechanism of Action
This compound functions as a pan-RAR antagonist, binding to all three retinoic acid receptor subtypes (RARα, RARβ, and RARγ) with high affinity.[1][2] In normal cellular processes, retinoic acid (a vitamin A metabolite) binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, regulating the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[6][7]
By acting as an antagonist, this compound occupies the ligand-binding pocket of the RARs, preventing the binding of retinoic acid. This blockage inhibits the downstream transcriptional activation of target genes that are crucial for cell survival and proliferation.[3] In cancer cells, this inhibition of RAR signaling can lead to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis, thereby reducing the ability of single cells to form colonies.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Apoptosis Induction Using AGN 194310
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AGN 194310 to induce apoptosis in cancer cell lines. This document includes an overview of the compound, detailed experimental protocols for apoptosis induction and detection, and a summary of its reported efficacy.
Introduction
This compound is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ isoforms.[1][2] Unlike RAR agonists which can have varied effects, this compound has been identified as a potent inhibitor of cell growth in various cancer cell lines, particularly those of prostate origin.[3][4] Mechanistically, this compound can induce cell cycle arrest in the G1 phase, followed by the induction of apoptosis.[3] Notably, in some cell lines, this induced apoptosis has been reported to be caspase-independent, involving mitochondrial depolarization and DNA fragmentation.[3][5][6] These characteristics make this compound a valuable tool for studying RAR-mediated signaling pathways and a potential therapeutic agent in oncology.
Signaling Pathway of this compound-Induced Apoptosis
The precise signaling cascade of this compound-induced apoptosis can vary between cell types. However, a generalized pathway involves the antagonism of Retinoic Acid Receptors, leading to downstream effects that culminate in programmed cell death. In contrast to RAR agonists that often promote differentiation, the antagonistic action of this compound disrupts normal RAR signaling, which can trigger apoptotic pathways. In some cancer cells, this involves mitochondrial-dependent but caspase-independent mechanisms.[3][5]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
A typical workflow for investigating this compound-induced apoptosis involves treating a chosen cell line with the compound, followed by a series of assays to detect and quantify apoptotic cells.
Caption: Workflow for this compound apoptosis experiments.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various prostate cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| LNCaP | Colony Formation | IC50 | 16 nM | [1][3] |
| PC-3 | Colony Formation | IC50 | 18 nM | [1][3] |
| DU-145 | Colony Formation | IC50 | 34 nM | [1][3] |
| LNCaP | Apoptosis Induction | % Apoptosis | 80% | [1] |
| Prostate Carcinoma Cells (Primary) | Growth Inhibition | IC50 | 200 - 800 nM | [3][6] |
| LNCaP, DU-145, PC-3 | Growth Inhibition | IC50 | ~250 nM | [3][6] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC-3, DU-145)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, Fetal Bovine Serum)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[1]
II. Detection of Apoptosis by Annexin V Staining
This assay identifies early apoptotic cells through the detection of phosphatidylserine (B164497) (PS) translocation to the outer leaflet of the plasma membrane.[7][8]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7][9][10]
III. Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]
Materials:
-
TUNEL Assay Kit
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on coverslips in a culture plate and treat with this compound as described in Protocol I.
-
Wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
Proceed with the TUNEL reaction according to the manufacturer's instructions, which typically involves an equilibration step followed by incubation with the TdT reaction mix.[11][13]
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
IV. Measurement of Caspase Activity
This assay determines the activity of key executioner caspases, such as caspase-3 and caspase-7, to assess the involvement of the caspase-dependent apoptotic pathway.[14][15]
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound in a multi-well plate.
-
Lyse the cells by adding the cell lysis buffer provided in the kit and incubating on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysate in a new microplate.[16]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[16][17] Increased signal corresponds to higher caspase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 11. clyte.tech [clyte.tech]
- 12. Video: The TUNEL Assay [jove.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for AGN 194310 in Granulocyte Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ isoforms.[1][2][3] Retinoic acid (RA) and its derivatives are crucial regulators of cellular proliferation, differentiation, and apoptosis. In the context of hematopoiesis, RA is a well-established inducer of granulocytic differentiation, a process mediated through RARs.[4][5] this compound, by blocking these receptors, serves as a valuable tool to investigate the physiological roles of RAR signaling in granulopoiesis and to study the mechanisms underlying myeloid differentiation.[6] In vivo studies have shown that administration of this compound to mice leads to an increase in the number of granulocytes and their progenitor cells, highlighting the essential role of RAR signaling in regulating granulocytic precursor numbers.[1][6] These application notes provide detailed protocols for utilizing this compound to study the inhibition of granulocyte differentiation in vitro.
Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding domain of RARs. In the absence of an agonist like all-trans-retinoic acid (ATRA), RARs heterodimerize with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on target genes, often in a complex with co-repressor proteins, thereby repressing gene transcription. Upon binding of an agonist (e.g., ATRA), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of genes responsible for driving granulocytic differentiation. This compound binds to the RARs but does not induce this activating conformational change. Instead, it prevents the binding of endogenous or exogenous agonists, thus maintaining the repressive state and inhibiting the downstream signaling cascade required for differentiation.
Data Presentation
| Parameter | This compound | Reference |
| Target | Retinoic Acid Receptors (RARα, RARβ, RARγ) | [1][2][3] |
| Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM | [1] |
| In Vivo Dosage (Mice) | 0.5 mg/kg/day (oral gavage) for 10 days | [1] |
| Effect on Granulopoiesis (In Vivo) | Increased number of granulocytes and granulocyte-progenitor cells | [1][6] |
| IC50 (Colony Formation, LNCaP cells) | 16 nM | [1] |
| IC50 (Colony Formation, PC3 cells) | 18 nM | [1] |
| IC50 (Colony Formation, DU-145 cells) | 34 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATRA-Induced Granulocytic Differentiation of HL-60 Cells
This protocol details the use of this compound to inhibit the differentiation of the human promyelocytic leukemia cell line, HL-60, into granulocyte-like cells induced by all-trans-retinoic acid (ATRA).
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
All-trans-retinoic acid (ATRA) (stock solution in DMSO)
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-CD15)
-
Nitroblue Tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Wright-Giemsa stain
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Prepare experimental groups:
-
Vehicle control (DMSO)
-
ATRA alone (e.g., 1 µM)
-
This compound alone (e.g., 100 nM, 500 nM, 1 µM)
-
ATRA (1 µM) + varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM)
-
-
-
Incubation: Incubate the cells for 3-5 days.
-
Assessment of Differentiation:
-
Morphological Analysis:
-
Prepare cytospins of the cells.
-
Stain with Wright-Giemsa stain.
-
Observe for morphological changes indicative of granulocytic differentiation (e.g., segmented nuclei, condensed chromatin).
-
-
Functional Analysis (NBT Reduction Assay):
-
Harvest cells and resuspend in PBS.
-
Add NBT solution and stimulate with PMA.
-
Incubate and observe for the formation of blue formazan (B1609692) deposits, indicative of functional mature granulocytes.
-
Quantify the percentage of NBT-positive cells by light microscopy.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Stain with fluorescently-labeled antibodies against granulocytic differentiation markers such as CD11b and CD15.
-
Analyze the cell populations using a flow cytometer to quantify the percentage of marker-positive cells.
-
-
Protocol 2: Colony-Forming Unit (CFU) Assay for Granulocyte Progenitors
This protocol assesses the effect of this compound on the proliferation and differentiation of granulocyte progenitor cells from bone marrow.
Materials:
-
Bone marrow mononuclear cells (BMMCs)
-
MethoCult™ medium (or similar methylcellulose-based medium)
-
Recombinant human cytokines (e.g., G-CSF, GM-CSF, IL-3)
-
This compound (stock solution in DMSO)
-
ATRA (optional, as a positive control for differentiation induction)
-
Sterile culture dishes
Procedure:
-
Cell Preparation: Isolate BMMCs from fresh bone marrow samples using density gradient centrifugation.
-
Experimental Setup:
-
Prepare a cell suspension of BMMCs in Iscove's MDM with 2% FBS.
-
In a tube, mix the BMMCs with MethoCult™ medium, cytokines, and the desired concentrations of this compound or vehicle control.
-
-
Plating: Dispense the mixture into sterile culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere of 5% CO2 for 14 days.
-
Colony Counting and Analysis:
-
After 14 days, count the number of granulocyte colonies (CFU-G) and granulocyte-macrophage colonies (CFU-GM) under an inverted microscope.
-
Individual colonies can be picked, cytospun, and stained with Wright-Giemsa to confirm the cell morphology.
-
Mandatory Visualizations
References
- 1. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Retinoic acid receptor antagonist inhibits CD38 antigen expression on human hematopoietic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of AGN 194310 in Spermatogenesis Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective pan-Retinoic Acid Receptor (RAR) antagonist, exhibiting high affinity for RARα, RARβ, and RARγ.[1] Retinoic acid (RA), a metabolite of vitamin A, is essential for the initiation and maintenance of spermatogenesis.[2] By antagonizing RARs, this compound provides a powerful tool to investigate the role of RA signaling in testicular function and to explore its potential as a non-hormonal male contraceptive agent. This document provides detailed application notes and protocols for the use of this compound in spermatogenesis research, based on available data.
Mechanism of Action
Retinoic acid signaling is crucial for the differentiation of spermatogonia and the progression of meiosis.[2] RA binds to RARs, which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on target genes, regulating their transcription. This compound acts as a competitive antagonist, binding to RARs and preventing the binding of endogenous RA. This blockade of RA signaling leads to a disruption of the normal cycle of spermatogenesis, resulting in a reversible arrest of germ cell development.
Data Presentation
The following tables summarize the quantitative data available from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Sprague-Dawley Rats
| Administration Route | Dosage | Duration | Observation | Outcome |
| Oral | 0.15 mg/kg/day | Not Specified | Spermatogenic Arrest | Reversible |
| Topical | 0.25 mg/kg/day | Not Specified | Spermatogenic Arrest | Reversible |
| Oral | 0.075 mg/kg/day | 4 weeks | Spermatogenic Arrest | Fertility regained after 23 weeks |
Data extracted from patent information; detailed quantitative cell counts are not publicly available.[3][4]
Table 2: Histological Observations in Rats Treated with this compound
| Treatment Group | Dosage | Observation |
| High Dose | Not Specified | Reduction in germinal cell layers within seminiferous tubules (1-2 layers vs. normal 4+) |
| Intermediate Dose | 0.015 mg/kg/day (oral) | No significant effect on spermatogenesis |
| Low Dose | 0.005 mg/kg/day (oral) | No significant effect on spermatogenesis |
Based on histological examination described in patent literature.[5]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in spermatogenesis research. These protocols are compiled from available data and standard andrological research techniques.
Protocol 1: Induction of Reversible Spermatogenic Arrest in a Rodent Model
Objective: To induce a reversible arrest of spermatogenesis in male rats using oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate male rats to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 0.15 mg/kg in a 200g rat with a gavage volume of 1 ml/kg, the concentration would be 0.075 mg/ml. Ensure the compound is fully dissolved or forms a stable suspension.
-
Dosing Regimen:
-
Treatment Group: Administer this compound orally via gavage at a dose of 0.15 mg/kg/day.
-
Control Group: Administer an equivalent volume of the vehicle alone.
-
-
Treatment Duration: Treat the animals for a period of 4 to 8 weeks.
-
Monitoring:
-
Monitor animal health and body weight daily.
-
At the end of the treatment period, a subset of animals can be euthanized for testicular tissue collection.
-
-
Reversibility Study:
-
For the remaining animals, cease treatment and monitor for the return of fertility.
-
Conduct mating studies with untreated females at regular intervals (e.g., every 4 weeks) post-treatment.
-
Monitor for successful pregnancies and litter size.
-
The expected timeframe for the return of fertility, based on limited data, is approximately 23 weeks.[4]
-
-
Tissue Collection and Analysis:
-
At specified time points (end of treatment, during recovery), euthanize animals and collect testes and epididymides.
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin for histological analysis.
-
Use the other testis for molecular or biochemical analyses (e.g., RNA sequencing, Western blotting).
-
Collect caudal epididymal sperm for sperm count and motility analysis.
-
Protocol 2: Histological Evaluation of Testicular Tissue
Objective: To assess the impact of this compound on the histology of the seminiferous epithelium.
Materials:
-
Fixed testicular tissue
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging system
Procedure:
-
Tissue Processing: Dehydrate the fixed testicular tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Analysis:
-
Examine the sections under a light microscope.
-
Evaluate the integrity of the seminiferous epithelium.
-
Assess the presence and abundance of different germ cell types (spermatogonia, spermatocytes, round and elongating spermatids).
-
Quantify the number of germ cell layers in the seminiferous tubules.
-
Note any signs of germ cell sloughing, apoptosis, or Sertoli cell vacuolization.
-
-
Quantitative Analysis:
-
Use image analysis software to measure seminiferous tubule diameter and epithelial height.
-
Perform cell counts for different germ cell populations in a defined number of tubules at a specific stage of the spermatogenic cycle.
-
Visualizations
Signaling Pathway Diagram
Caption: Retinoic Acid Signaling Pathway in Sertoli Cells and the Antagonistic Action of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Studying Reversible Spermatogenesis Inhibition with this compound.
Concluding Remarks
This compound serves as a valuable pharmacological tool for elucidating the intricate role of retinoic acid signaling in spermatogenesis. The provided protocols offer a framework for investigating its effects on testicular function and its potential as a male contraceptive. Further research is warranted to fully characterize the dose-dependent effects, the precise timeline of spermatogenic arrest and recovery, and the downstream molecular targets of RAR antagonism in the testis. Researchers should adhere to all institutional and national guidelines for animal care and use when conducting these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. | BioWorld [bioworld.com]
- 4. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070054882A1 - Male anti-fertility agents - Google Patents [patents.google.com]
Application Notes and Protocols for AGN 194310 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing AGN 194310 as a versatile click chemistry reagent. This compound is a potent and selective pan-retinoic acid receptor (RAR) antagonist that possesses a terminal alkyne group, making it an ideal candidate for conjugation to azide-modified molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This bio-orthogonal conjugation capability allows for the development of targeted probes and drug delivery systems.
This document outlines two primary applications: the creation of a fluorescent probe for cellular imaging and the synthesis of a biotinylated derivative for affinity-based studies.
Application 1: Synthesis of a Fluorescent this compound Probe for Cellular Imaging
By conjugating this compound to a fluorescent dye containing an azide (B81097) group, researchers can create a powerful tool to visualize the subcellular localization and trafficking of this RAR antagonist. This probe can be instrumental in studying the engagement of this compound with its target receptors within living cells. A variety of azide-functionalized fluorescent dyes are commercially available, covering a wide spectral range.[2][3]
Application 2: Preparation of a Biotinylated this compound for Affinity-Based Assays
The conjugation of this compound to a biotin-PEG-azide linker enables a range of affinity-based applications.[4][5][6] The resulting biotinylated compound can be used for affinity purification of RARs from cell lysates, for pull-down assays to identify binding partners, and in surface plasmon resonance (SPR) or biolayer interferometry (BLI) studies to quantify binding kinetics. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance.[4][5]
Quantitative Data Comparison: CuAAC vs. SPAAC for this compound Conjugation
The choice between CuAAC and SPAAC depends on the specific experimental requirements, primarily balancing reaction speed against biocompatibility.[3][6][7][8][9]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo applications without specific ligands.[8] | Highly biocompatible and suitable for live-cell and in vivo studies.[4] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[9] Reaction is often complete within minutes to a few hours.[10][11] | Slower than CuAAC, with rates dependent on the cyclooctyne (B158145) used. Second-order rate constants can range from approximately 10⁻³ to 1 M⁻¹s⁻¹.[7][12] Reactions may require several hours to reach completion.[9] |
| Typical Yields | Generally high to quantitative under optimized conditions.[10][11] | High to quantitative, but may be slightly lower than CuAAC depending on the reactants and conditions. |
| Reactants | Terminal alkyne (this compound) and an azide-modified molecule. | Terminal alkyne (this compound) and a strained cyclooctyne-modified azide (e.g., DBCO-azide). |
| Side Reactions | Copper can catalyze oxidative homocoupling of alkynes.[13] | Some strained alkynes may have off-target reactivity with thiols.[8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Functionalized Fluorescent Dye
This protocol describes a general procedure for the conjugation of this compound to an azide-containing fluorescent dye using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and a reducing agent.[10][11][14][15][16][17]
Materials:
-
This compound
-
Azide-functionalized fluorescent dye (e.g., AZDye 546 Azide)[18]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: A mixture of a suitable organic solvent (e.g., DMSO or THF) and an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water (for THPTA) or DMSO/t-butanol (for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound stock solution (1 equivalent).
-
Add the azide-functionalized fluorescent dye stock solution (1.1 to 1.5 equivalents).
-
Add the solvent to achieve a final reaction concentration in the range of 1-10 mM.
-
Add the copper ligand stock solution (e.g., 5 mol% relative to the alkyne).
-
Add the CuSO₄ stock solution (e.g., 1-5 mol% relative to the alkyne).
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Add the sodium ascorbate stock solution (e.g., 5-10 mol% relative to the alkyne) to initiate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the fluorescently labeled this compound conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-PEG-Biotin Linker
This protocol outlines the copper-free conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized biotin (B1667282) linker.[4][19][20][21]
Materials:
-
This compound
-
DBCO-PEG-Azide (or a molecule to be functionalized with a DBCO-NHS ester and then reacted with an azide-functionalized this compound)
-
Solvent: A biocompatible solvent such as DMSO or a mixture of DMSO and PBS.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-PEG-Azide in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound stock solution (1 equivalent) and the DBCO-PEG-Azide stock solution (1 to 1.5 equivalents).
-
Add the desired solvent to achieve the final reaction concentration.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the biotinylated this compound conjugate can be purified using reverse-phase HPLC or other appropriate chromatographic techniques.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound using click chemistry.
Caption: Simplified signaling pathway of this compound conjugate antagonism of RAR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioclone.net [bioclone.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. interchim.fr [interchim.fr]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: AGN 194310 Treatment of Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ with Kd values of 3 nM, 2 nM, and 5 nM, respectively.[1][2] This synthetic retinoid has demonstrated significant preclinical activity as a growth inhibitor of human prostate cancer cells.[2][3] Notably, this compound is more effective at inhibiting the growth of prostate carcinoma cells than normal prostate epithelium, suggesting a therapeutic window for cancer treatment.[3][4] This document provides detailed application notes and protocols for the treatment of LNCaP, PC-3, and DU-145 prostate cancer cell lines with this compound, summarizing key findings and experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects by antagonizing RARs, which are crucial for the survival and proliferation of prostate epithelium.[5] Treatment of prostate cancer cells with this compound leads to a cascade of events, including a G1 phase cell cycle arrest within 12 hours, an associated increase in the level of the cyclin-dependent kinase inhibitor p21waf1, and subsequent induction of apoptosis within three days.[3][4] Interestingly, the induced apoptosis is caspase-independent, as demonstrated by the lack of caspase cleavage and activation, and the ineffectiveness of the pan-caspase inhibitor Z-VAD-FMK in preventing DNA fragmentation.[3][4] This form of programmed cell death is also referred to as necroptosis.[2][6][7][8] The signaling pathway is hypothesized to be dependent on RARγ-regulated gene transcription.[5]
Data Presentation
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| LNCaP | Growth Inhibition (Microtitre wells) | 343 ± 78 | [3] |
| PC-3 | Growth Inhibition (Microtitre wells) | 183 ± 76 | [3] |
| DU-145 | Growth Inhibition (Microtitre wells) | 243 ± 56 | [3] |
| LNCaP | Colony Formation | 16 | [1][3][5][9] |
| PC-3 | Colony Formation | 18 | [1][3][5] |
| DU-145 | Colony Formation | 34 | [1][3][5] |
Table 2: Cellular Effects of this compound on LNCaP Cells
| Effect | Time Point | Observation | Reference |
| Cell Cycle Arrest | 12 hours | Arrest in G1 phase | [3][4] |
| p21waf1 Levels | 12 hours | Increased expression | [3][4] |
| Apoptosis | 3 days | Mitochondrial depolarization, Annexin V binding, DNA fragmentation | [3][4] |
| Apoptosis (at 1 µM) | 72 hours | ~80% of cells undergo apoptosis | [1] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to dissolve AGN 194310 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AGN 194310 for in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective pan-antagonist of retinoic acid receptors (RARs).[1] It binds with high affinity to all three RAR isotypes (α, β, and γ), thereby inhibiting the signaling pathways mediated by these receptors.[1][2]
2. What is the primary mechanism of action of this compound?
This compound functions by competitively blocking retinoic acid from binding to RARs. This prevents the recruitment of co-activators and the subsequent transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[3]
3. What are the common in vitro applications of this compound?
This compound is frequently used in cancer research to:
-
Inhibit the growth of various cancer cell lines, particularly prostate cancer cells.[3]
-
Induce cell cycle arrest at the G1 phase.
-
Promote apoptosis (programmed cell death).[3]
-
Study the role of RAR signaling in different biological processes.
4. How should I dissolve this compound for my experiments?
This compound is insoluble in water but soluble in organic solvents. The recommended solvent is Dimethyl Sulfoxide (DMSO). For detailed instructions, please refer to the --INVALID-LINK-- section.
5. What is the recommended storage condition for this compound?
It is recommended to store the solid compound at -20°C for long-term storage. Stock solutions in DMSO can also be stored at -20°C for several months, although preparing fresh solutions is always ideal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | The concentration is too high, or the compound has come out of solution upon freezing. | Gently warm the vial to 37°C for 10-15 minutes and/or sonicate the solution for a few minutes to aid in redissolving the compound. |
| Precipitation of this compound in cell culture media | The final concentration of DMSO is too high, or the compound has low solubility in aqueous media. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid both cytotoxicity and precipitation. Perform serial dilutions of the DMSO stock in pre-warmed media. |
| Inconsistent or no observable effect in the assay | Incorrect dosage, degradation of the compound, or issues with the experimental setup. | Verify the final concentration of this compound used in your assay. Prepare a fresh stock solution. Ensure that the vehicle control (DMSO) is behaving as expected. Review the experimental protocol for any deviations. |
| High background in fluorescence-based assays | Autofluorescence of the compound or interaction with assay reagents. | Run a control with this compound alone (without cells or other reagents) to check for inherent fluorescence. If necessary, use a different fluorescent dye or assay principle. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | ≥16.8 mg/mL |
| Ethanol (B145695) | ≥2.12 mg/mL (with sonication) |
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 Value |
| LNCaP | Colony Formation | 16 nM[1][3] |
| PC3 | Colony Formation | 18 nM[1][3] |
| DU-145 | Colony Formation | 34 nM[1][3] |
Table 3: Binding Affinity (Kd) of this compound for Retinoic Acid Receptors
| Receptor Isotype | Kd Value |
| RARα | 3 nM[1][2] |
| RARβ | 2 nM[1][2] |
| RARγ | 5 nM[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) and/or sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Colony Formation Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a fixing solution for 10-15 minutes at room temperature.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
Protocol 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
-
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate for 15-30 minutes at 37°C to degrade RNA.
-
Add propidium iodide staining solution and incubate for at least 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V Staining
-
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add propidium iodide to the cell suspension just before analysis.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and this compound Inhibition.
Caption: Workflow for Dissolving and Using this compound in In Vitro Assays.
References
Technical Support Center: Optimizing AGN 194310 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of AGN 194310 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a potent and selective pan-antagonist of Retinoic Acid Receptors (RARs), with high affinity for RARα, RARβ, and RARγ.[1] By blocking these receptors, this compound disrupts RAR-mediated signaling pathways that are involved in cell growth, differentiation, and survival.[2][3] In several cancer cell lines, particularly prostate cancer, this disruption leads to an arrest of the cell cycle in the G1 phase and subsequently induces apoptosis (programmed cell death), thereby reducing cell viability.[2][3]
Q2: What is a typical effective concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the assay format. For sensitive prostate cancer cell lines such as LNCaP, PC-3, and DU-145, the half-maximal inhibitory concentration (IC50) for colony formation has been reported to be in the low nanomolar range (16-34 nM).[1][3] For assays measuring a reduction in viable cell numbers over a few days, concentrations ranging from 200 nM to 1 µM have been shown to be effective.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at concentrations greater than 16.8 mg/mL.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before measuring cell viability?
A4: The optimal incubation time will depend on the cell line's doubling time and the specific endpoint being measured. Studies have shown that this compound can induce G1 arrest within 12 hours in LNCaP cells, with apoptosis becoming evident within 3 days.[2][3] A common experimental timeframe is a 5-day exposure, with the measurement of viable cells performed at the end of this period.[2][3] It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the most appropriate incubation time for your experimental goals.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Use a multichannel pipette for adding cells, this compound, and assay reagents to minimize pipetting variability.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 2: No significant effect of this compound on cell viability.
-
Possible Cause: The cell line may be resistant to RAR antagonism, the concentration of this compound may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: Review the literature to determine if your cell line is expected to be sensitive to RAR antagonists.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to identify the optimal working concentration.
-
Extend Incubation Time: Increase the duration of exposure to this compound (e.g., up to 5 days or longer) to allow sufficient time for the compound to exert its effects.
-
Check Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded.
-
Issue 3: Inconsistent results with MTT/XTT assays.
-
Possible Cause: this compound may interfere with the tetrazolium salt reduction, or changes in cellular metabolism may not be accurately reflected by the assay.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound with the MTT or XTT reagent in cell-free medium to check for direct chemical reduction of the dye. If a color change occurs, this indicates interference.
-
Use an Alternative Viability Assay: Consider using an orthogonal assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity via ATP content, or a dye exclusion assay (e.g., Trypan Blue) which measures membrane integrity.
-
Issue 4: Vehicle control (DMSO) shows cytotoxicity.
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high.
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in all wells (including the highest concentration of this compound) is below the toxic threshold for your cell line, typically less than 0.1%.
-
Run a DMSO Dose-Response Curve: If you are unsure of the DMSO tolerance of your cell line, perform a viability assay with a range of DMSO concentrations to determine the maximum non-toxic concentration.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Prostate Cancer Cell Lines (Colony Formation Assay)
| Cell Line | IC50 (nM) |
| LNCaP | 16 |
| PC-3 | 18 |
| DU-145 | 34 |
Data sourced from MedchemExpress and British Journal of Cancer.[1][3]
Table 2: Recommended Concentration Ranges for this compound in Different Assay Types
| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time |
| Colony Formation | LNCaP, PC-3, DU-145 | 10 nM - 100 nM | 10 - 14 days |
| Cell Viability (ATP-based) | Prostate Carcinoma Cells | 100 nM - 1 µM | 3 - 5 days |
| Apoptosis Induction | LNCaP | ~1 µM | 3 days |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of the ATP assay reagent to each well.
-
Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a clear, flat-bottomed 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a vehicle control in cell culture medium.
-
Treatment: Replace the culture medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: this compound Signaling Pathway.
References
Troubleshooting AGN 194310 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Retinoic Acid Receptor (RAR) antagonist, AGN 194310.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, potent, and selective pan-antagonist of retinoic acid receptors (RARs). It binds to all three RAR isotypes (RARα, RARβ, and RARγ), blocking them from being activated by retinoic acid or other RAR agonists. This inhibition of RAR signaling leads to the modulation of gene transcription, which can result in cell cycle arrest and apoptosis or necroptosis in certain cell types.[1][2]
Q2: What are the binding affinities of this compound for the different RAR isotypes?
This compound exhibits high affinity for all three RAR isotypes. The dissociation constants (Kd) are in the low nanomolar range, indicating a strong binding interaction.
| Receptor Isotype | Dissociation Constant (Kd) |
| RARα | 3 nM[1] |
| RARβ | 2 nM[1] |
| RARγ | 5 nM[1] |
Q3: In which solvents can I dissolve this compound and how should I store the stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is poorly soluble in water. For optimal stability, stock solutions should be stored at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies provide a general range. For inhibiting colony formation in prostate cancer cell lines like LNCaP, PC-3, and DU-145, IC50 values are in the nanomolar range. For inducing apoptosis, concentrations up to 1 µM have been used.[1]
| Cell Line | Assay | Effective Concentration (IC50) |
| LNCaP | Colony Formation | 16 nM[1] |
| PC-3 | Colony Formation | 18 nM[1] |
| DU-145 | Colony Formation | 34 nM[1] |
| LNCaP | Apoptosis Induction (72h) | 1 µM[1] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results (e.g., inconsistent IC50 values)
Possible Cause 1: Presence of Retinoids in Serum
Fetal Bovine Serum (FBS) and other serum supplements contain endogenous retinoids, which can compete with this compound for binding to RARs, thereby affecting its antagonist activity.[4][5] This can lead to underestimation of the compound's potency and contribute to variability between experiments.
Solution:
-
Use Serum-Free or Low-Retinoid Serum: Whenever possible, conduct experiments in serum-free media or use charcoal-stripped serum to remove endogenous retinoids.
-
Consistent Serum Batches: If serum is required, use the same batch of serum throughout a series of experiments to minimize variability.
-
Acknowledge Serum Effects: Be aware that the presence of serum can diminish the apparent activity of RAR antagonists.[4][5]
Possible Cause 2: Instability of this compound in Culture Media
Like other retinoids, this compound can be unstable in aqueous solutions and may adhere to plastic surfaces of culture plates and labware, especially in the absence of protein.[6]
Solution:
-
BSA Supplementation in Serum-Free Media: If working with serum-free media, consider adding bovine serum albumin (BSA) to stabilize the compound and prevent its loss due to adsorption.[2][7]
-
Prepare Fresh Working Solutions: Prepare working dilutions of this compound fresh from a concentrated stock solution for each experiment.
-
Minimize Light Exposure: Protect retinoid-containing solutions from light to prevent photodegradation.[2]
Possible Cause 3: Cell Density and Passage Number
The sensitivity of cells to retinoids can be influenced by cell density and the number of passages.[8]
Solution:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments.
-
Record and Monitor Passage Number: Keep track of the cell passage number and use cells within a defined passage range for your experiments.
Issue 2: No Observable Effect or Lower-Than-Expected Potency
Possible Cause 1: Incorrect Compound Handling and Storage
Improper storage or handling of this compound can lead to its degradation.
Solution:
-
Follow Recommended Storage Conditions: Store stock solutions at -20°C or -80°C and protect from light.[1]
-
Aliquot Stock Solutions: To prevent degradation from multiple freeze-thaw cycles, prepare and store aliquots of the stock solution.
Possible Cause 2: Cell Line Insensitivity
Not all cell lines are equally sensitive to RAR antagonism. The expression levels of RAR isotypes can vary significantly between different cell types.
Solution:
-
Characterize RAR Expression: If possible, determine the expression profile of RARα, RARβ, and RARγ in your cell line of interest.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound (e.g., LNCaP) as a positive control in your experiments.
Issue 3: Distinguishing Between Apoptosis and Necroptosis
This compound has been reported to induce both apoptosis and necroptosis.[1][9] It is crucial to use appropriate markers to distinguish between these two cell death mechanisms.
Solution:
-
Apoptosis Markers: Assess for caspase activation (e.g., cleaved caspase-3) and DNA fragmentation (e.g., TUNEL assay).[3]
-
Necroptosis Markers: Investigate the involvement of key necroptosis mediators such as RIPK1, RIPK3, and MLKL.[10][11]
-
Morphological Analysis: Observe cellular morphology. Apoptosis is characterized by cell shrinkage and formation of apoptotic bodies, while necroptosis involves cell swelling and membrane rupture.[12]
Experimental Protocols
Cell Viability/Colony Formation Assay
This protocol is adapted for assessing the effect of this compound on the growth of adherent cancer cell lines.
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) in complete growth medium and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium (ideally serum-free or with charcoal-stripped serum) containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells).
Western Blot for p21waf1 Upregulation
This compound can induce G1 cell cycle arrest, which is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21waf1.[3]
-
Cell Treatment: Seed cells in 60 mm dishes and grow to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p21waf1 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p21waf1 signal to a loading control like β-actin or GAPDH.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Graphviz [graphviz.org]
- 10. Expression of apoptosis and necroptosis markers caspase-3 and receptor-interacting protein kinase-3 in malignant neoplasms | Vasilev | Varna Medical Forum [journals.mu-varna.bg]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. researchgate.net [researchgate.net]
AGN 194310 serum interference in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGN 194310 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues, particularly those related to serum interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-antagonist of retinoic acid receptors (RARs), with high affinity for RARα, RARβ, and RARγ.[1][2][3] It functions by blocking the signaling pathways mediated by these nuclear receptors, which are involved in regulating gene expression related to cell growth, differentiation, and survival.[4] By antagonizing RARs, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and in some cancer cell lines, necroptosis.[2][4][5][6]
Q2: I am observing lower than expected potency of this compound in my cell culture experiments. What could be the cause?
A primary reason for reduced potency of this compound is interference from components present in fetal bovine serum (FBS) or other sera.[7] Serum contains retinoids and other undefined factors that can compete with or otherwise inhibit the action of RAR antagonists.[6][7] To mitigate this, it is recommended to use serum-free or reduced-serum conditions when possible. One study noted that a component in serum, which was not identified as IGF-1 or EGF, diminished the activity of RAR antagonists.[7]
Q3: How can I determine if serum is interfering with my this compound experiment?
To test for serum interference, you can perform a dose-response experiment comparing the activity of this compound in your standard serum-containing medium with its activity in a serum-free or low-serum medium. A significant shift in the IC50 value towards higher concentrations in the presence of serum would indicate interference.
Q4: Are there any specific cell culture conditions recommended for working with this compound?
To avoid the confounding effects of serum retinoids, researchers have successfully established and utilized serum-free grown sub-lines of various cancer cell lines, such as LNCaP, PC3, and DU145.[7] If adapting cells to long-term serum-free culture is not feasible, reducing the serum concentration or using a charcoal-stripped serum to remove lipophilic molecules like retinoids can be effective alternatives.
Troubleshooting Guides
Issue 1: Inconsistent results with this compound between experiments.
-
Possible Cause: Variability in serum lots.
-
Suggested Solution: Serum composition can vary significantly between lots, leading to inconsistent levels of interfering substances. If you suspect serum variability, it is advisable to test new lots of serum against a previously validated lot to ensure consistency. For long-term studies, purchasing a large single lot of serum is recommended.
-
-
Possible Cause: General cell culture problems.
-
Suggested Solution: Inconsistent results can also arise from common cell culture issues such as mycoplasma contamination, incorrect cell passage number, or fluctuations in incubator conditions (CO2, temperature, humidity).[8][9] Regularly screen for mycoplasma and maintain a consistent cell culture practice.
-
Issue 2: Cells are not responding to this compound treatment as expected.
-
Possible Cause: Serum interference.
-
Suggested Solution: As detailed in the FAQs, serum components can inhibit this compound activity.[7] Refer to the protocol below for a systematic approach to identifying and mitigating serum interference.
-
-
Possible Cause: Cell line resistance.
-
Suggested Solution: While this compound is a pan-RAR antagonist, the specific genetic background of a cell line could confer resistance. Confirm the expression of RARs in your cell line.
-
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | RARα | RARβ | RARγ | LNCaP Cells | PC3 Cells | DU-145 Cells |
| Kd (nM) | 3 | 2 | 5 | N/A | N/A | N/A |
| IC50 (nM) | N/A | N/A | N/A | 16 | 18 | 34 |
Kd values represent the dissociation constant for binding to the respective RAR subtypes.[1][3] IC50 values indicate the concentration required for 50% inhibition of colony formation in the specified prostate cancer cell lines grown in serum-free conditions.[1][7]
Experimental Protocols
Protocol 1: Assessing Serum Interference with this compound
-
Cell Seeding: Plate cells at the desired density in a 96-well plate. Allow cells to attach overnight in their standard growth medium containing serum.
-
Medium Exchange: The next day, carefully aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Treatment Preparation: Prepare serial dilutions of this compound in two different media:
-
Medium A: Your standard cell culture medium containing the usual percentage of serum.
-
Medium B: A serum-free version of your cell culture medium (or a medium with a significantly reduced serum concentration, e.g., 1%).
-
-
Cell Treatment: Add the prepared this compound dilutions (from both Medium A and Medium B) to the appropriate wells. Include vehicle controls for both media types.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for this compound in both the serum-containing and serum-free media. A rightward shift in the dose-response curve and a higher IC50 value in the serum-containing medium indicate serum interference.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Long-term stability of AGN 194310 in DMSO
Welcome to the technical support center for AGN 194310. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term stability of this compound in Dimethyl Sulfoxide (DMSO). Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For day-to-day use, a working aliquot can be stored at 4°C for a short period, though it is best practice to prepare fresh dilutions for each experiment.
Q2: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex it thoroughly. Visual inspection under a light source can help confirm that all precipitate has dissolved. If precipitation persists, brief sonication in a water bath may be helpful. To prevent this, consider storing the compound at a slightly lower concentration if you continue to experience issues.
Q3: Can I use a DMSO solution of this compound that has changed color?
A3: A change in the color of your stock solution may indicate chemical degradation or oxidation. It is strongly advised not to use a solution that has visibly changed in appearance. To investigate the integrity of the compound, you can perform an analytical validation using methods like HPLC-UV to check for the presence of degradation products and to quantify the remaining active compound.
Q4: What factors can affect the stability of this compound in DMSO?
A4: Several factors can influence the stability of small molecules like this compound in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic and will readily absorb moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to the atmosphere.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is critical for long-term stability.
-
Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive compounds. It is recommended to store solutions in amber vials or to wrap vials in aluminum foil to protect them from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation. For highly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can mitigate this.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the stability of this compound in DMSO.
Issue: Inconsistent or unexpected experimental results.
This is a frequent problem that can arise from the degradation of the compound in the stock solution. The following workflow can help you identify and resolve the issue.
Quantitative Data Summary
While specific public data on the degradation rate of this compound in DMSO is limited, the following table provides a template for summarizing stability data you can generate using the protocol outlined below.
| Storage Condition | Time Point | This compound Remaining (%) | Observations |
| -80°C | 1 month | ||
| 3 months | |||
| 6 months | |||
| 1 year | |||
| 2 years | |||
| -20°C | 1 month | ||
| 3 months | |||
| 6 months | |||
| 1 year | |||
| 4°C | 1 week | ||
| 2 weeks | |||
| 1 month | |||
| Room Temp. | 24 hours | ||
| 48 hours | |||
| 1 week |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of this compound in DMSO by RP-HPLC
This protocol describes a method to quantify the stability of this compound in DMSO under various storage conditions.
1. Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber glass vials or polypropylene (B1209903) tubes.
3. Storage Conditions:
-
Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.
4. Sample Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by RP-HPLC. An example of HPLC conditions for a related retinoid is a mobile phase of methanol (B129727) and water (90:10 v/v) with detection at 356 nm. Method development and optimization will be required for this compound.
-
The percentage of this compound remaining is calculated by comparing the peak area of the aged sample to the peak area of the T=0 sample.
Signaling Pathway
This compound is a pan-antagonist of Retinoic Acid Receptors (RARs). RARs are nuclear receptors that, upon binding to their ligand (all-trans retinoic acid, ATRA), form a heterodimer with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. These target genes are involved in crucial cellular processes such as proliferation, differentiation, and apoptosis. As an antagonist, this compound binds to RARs but does not activate them. Instead, it prevents the binding of ATRA and can promote the recruitment of co-repressors, thereby inhibiting the transcription of RAR target genes.
References
Addressing off-target effects of AGN 194310
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the pan-retinoic acid receptor (RAR) antagonist, AGN 194310.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity, potent, and selective pan-antagonist of retinoic acid receptors (RARs). It competitively binds to all three RAR isotypes (RARα, RARβ, and RARγ), blocking the transcriptional activity induced by retinoic acid and other RAR agonists.[1] This antagonism can lead to the assembly of RAR complexes containing corepressor molecules, further inhibiting gene transcription.
Q2: What are the known binding affinities of this compound for the RAR isotypes?
A2: this compound exhibits low nanomolar binding affinities for all three RAR isotypes. The dissociation constants (Kd) are approximately 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ.[1][2]
Q3: Has this compound been tested for cross-reactivity with other nuclear receptors?
A3: Studies have indicated that this compound does not interact with retinoid X receptors (RXRs).[3] However, a comprehensive selectivity profile against a broad panel of other nuclear receptors has not been widely published. It is recommended to perform counter-screening assays to assess for potential off-target binding to other nuclear receptors, such as thyroid hormone receptors, vitamin D receptor, or peroxisome proliferator-activated receptors (PPARs), especially when unexpected cellular phenotypes are observed.
Q4: What are the potential systemic or in vivo off-target effects of this compound?
A4: Preclinical studies in animal models have revealed some systemic effects of this compound. In mice, treatment with this compound has been shown to increase the number of granulocytes and their progenitor cells in hematopoietic compartments.[3] In cynomolgus monkeys, it was observed to lower serum triglycerides. While no overt toxicity was reported in this specific study, it is important to monitor these parameters in your in vivo experiments. Some pan-RAR antagonists have been associated with testicular toxicity in preclinical models.[4]
Q5: this compound is reported to induce apoptosis. Is this a caspase-dependent process?
A5: No, the apoptosis induced by this compound in prostate cancer cells has been shown to be caspase-independent.[5] Studies have demonstrated that caspases are not cleaved or activated, and the pan-caspase inhibitor Z-VAD-FMK does not affect DNA fragmentation induced by this compound.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays (e.g., colony formation, proliferation).
| Potential Cause | Troubleshooting Steps |
| Serum Retinoid Interference | Retinoids present in fetal bovine serum (FBS) can compete with this compound, leading to reduced efficacy. Solution: Culture cells in serum-free or low-retinoid serum conditions. If serum is required, use charcoal-stripped serum to minimize retinoid levels. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to RAR antagonists. Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration of this compound. |
| Compound Stability | This compound, like many small molecules, can be sensitive to light and repeated freeze-thaw cycles. Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions in the dark at -20°C or -80°C. |
| High Non-Specific Binding in Assays | At high concentrations, this compound may exhibit non-specific binding to plasticware or other cellular components. Solution: Include appropriate vehicle controls and consider using low-binding plates for sensitive assays. |
Problem 2: Unexpected or contradictory results in signaling pathway analysis.
| Potential Cause | Troubleshooting Steps |
| Off-Target Binding | Although reported to be selective for RARs, unexpected signaling outcomes could suggest binding to other receptors. Solution: Perform a nuclear receptor binding assay with a panel of receptors to check for cross-reactivity. (See Experimental Protocols). |
| Activation of Compensatory Pathways | Prolonged treatment with an antagonist can sometimes lead to the upregulation of compensatory signaling pathways. Solution: Perform time-course experiments to analyze signaling events at different time points. Use systems biology approaches like RNA-seq or proteomics to identify activated pathways. |
| Cellular Context | The cellular response to RAR antagonism can be highly dependent on the specific cellular context, including the expression levels of RARs, co-activators, and co-repressors. Solution: Characterize the expression levels of key RAR signaling components in your experimental model. |
Data Presentation
Table 1: Binding Affinities and In Vitro Efficacy of this compound
| Parameter | RARα | RARβ | RARγ | LNCaP Cells | PC-3 Cells | DU-145 Cells |
| Kd (nM) | 3 | 2 | 5 | N/A | N/A | N/A |
| IC50 (nM) for Colony Formation | N/A | N/A | N/A | 16 | 18 | 34 |
Data compiled from multiple sources.[1]
Mandatory Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for a colony formation assay to assess the effect of this compound.
Experimental Protocols
Protocol 1: Nuclear Receptor Binding Assay (Scintillation Proximity Assay - SPA)
This protocol is designed to assess the binding of this compound to RARs and can be adapted to test for cross-reactivity with other nuclear receptors.
Materials:
-
This compound
-
Recombinant human RARα, RARβ, RARγ (or other nuclear receptors)
-
[³H]-all-trans retinoic acid (or a suitable radioligand for other receptors)
-
SPA beads (e.g., Protein A-coated for antibody capture of tagged receptors)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Methodology:
-
Receptor-Bead Coupling: Incubate the recombinant nuclear receptor with the SPA beads to allow for coupling.
-
Assay Setup: In each well of the microplate, add the assay buffer, the receptor-bead complex, and varying concentrations of this compound (or other unlabeled competitor).
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-all-trans retinoic acid) to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Signal Detection: Measure the scintillation counts in a microplate counter. When the radioligand binds to the receptor on the bead, it comes into close proximity, exciting the scintillant within the bead and generating a signal.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. The concentration at which 50% of the radioligand is displaced (IC50) can be calculated. The Ki can then be determined using the Cheng-Prusoff equation.
Protocol 2: Colony Formation Assay
This protocol is used to determine the long-term effect of this compound on the proliferative capacity of adherent cells.[6][7]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (consider serum-free or charcoal-stripped serum)
-
This compound
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed a low density of cells (e.g., 200-1000 cells per well) into each well of the culture plate.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation: Gently wash the wells with PBS and then add the fixing solution for 15-20 minutes at room temperature.
-
Staining: Remove the fixing solution, wash with PBS, and then add the crystal violet staining solution for 10-20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well, either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition. Determine the IC50 value of this compound.
Protocol 3: Assessing Caspase-Independent Apoptosis
This protocol provides methods to confirm that this compound-induced cell death is caspase-independent.
Materials:
-
Cell line of interest
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Antibodies for Western blotting against cleaved caspases (e.g., cleaved caspase-3, -7, -9) and PARP.
-
Fluorometric caspase activity assay kit
Methodology:
-
Co-treatment with Caspase Inhibitor:
-
Pre-treat cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour.
-
Add this compound and incubate for the desired time.
-
Assess apoptosis using Annexin V/PI staining and flow cytometry. If apoptosis is caspase-independent, the caspase inhibitor will not significantly reduce the percentage of apoptotic cells.[5]
-
-
Western Blot Analysis:
-
Treat cells with this compound for various time points.
-
Prepare cell lysates and perform Western blotting.
-
Probe for the cleaved (active) forms of key caspases and for cleaved PARP. The absence of these cleavage products would support a caspase-independent mechanism.[8]
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Use a fluorometric assay kit to measure the activity of caspases (e.g., caspase-3/7). A lack of increased fluorescence compared to the control would indicate no caspase activation.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
How to improve AGN 194310 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of AGN 194310.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RARα, RARβ, and RARγ isoforms.[1][2] Its hydrophobic nature leads to poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability and consistent dosing.[1]
Q2: What are the known solvents for dissolving this compound?
A2: this compound is practically insoluble in water.[1] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] For in vivo studies, co-solvent systems are often employed to achieve a suitable formulation.[3]
Q3: Can heating or sonication improve the dissolution of this compound in organic solvents?
A3: Yes, for preparing stock solutions in solvents like DMSO, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath can help achieve a higher concentration and ensure complete dissolution.[1]
Q4: What are the general strategies to improve the aqueous solubility of a poorly soluble compound like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[4]
-
Chemical Modifications: These involve strategies like pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and the formation of salts or co-crystals.[4]
-
Use of Excipients: The addition of co-solvents, surfactants, and other solubilizing agents is a common and effective approach.[5]
Q5: Is precipitation of this compound a common issue when diluting stock solutions into aqueous media?
A5: Yes, due to its low aqueous solubility, this compound can precipitate when a concentrated stock solution (e.g., in DMSO) is diluted into aqueous buffers or cell culture media.[6] This is a critical consideration for ensuring the desired final concentration in your experiments. It is generally not recommended to use media with a visible precipitate as the actual concentration of the compound in solution will be lower than intended and unknown.[7]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder.
-
Troubleshooting Steps:
-
Select an appropriate organic solvent: Use high-purity, anhydrous DMSO or ethanol.[1]
-
Apply gentle heating: Warm the vial containing the compound and solvent to 37°C for a short period.[1]
-
Use sonication: Place the vial in an ultrasonic bath to aid dissolution.[1]
-
Vortex thoroughly: Ensure vigorous mixing to facilitate the dissolution process.
-
Issue 2: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media for in vitro assays.
-
Troubleshooting Steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help.[6]
-
Use a stepwise dilution: Instead of adding the concentrated stock directly, perform one or more intermediate dilutions in a mix of the organic solvent and the aqueous medium.
-
Increase mixing during addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid dispersion.
-
Consider using a surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) in the final aqueous solution may help to stabilize the compound.[3]
-
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Molar Concentration (approx.) | Reference |
| Water | Insoluble (<0.1 mg/mL) | < 0.24 mM | |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 117.77 mM | |
| Ethanol (with sonication) | ≥ 2.12 mg/mL | ≥ 5.00 mM | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | ≥ 2.36 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL | ≥ 2.36 mM |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath or incubator at 37°C, ultrasonic bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.
-
Alternatively, or in addition, place the tube in an ultrasonic bath for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[3]
-
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
This protocol is adapted from a formulation used for oral gavage in mice.[3]
-
Materials: this compound, DMSO, PEG300, Tween® 80, sterile saline (0.9% NaCl), sterile tubes, vortex mixer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (to constitute 10% of the final volume).
-
Add PEG300 to the tube (to constitute 40% of the final volume) and vortex until the solution is homogeneous.
-
Add Tween® 80 (to constitute 5% of the final volume) and vortex thoroughly.
-
Add sterile saline (to constitute 45% of the final volume) and vortex until a clear solution is obtained.
-
This formulation should be prepared fresh before each use.[3]
-
Protocol 3: General Guidance for Solubility Enhancement with Cyclodextrins
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, sterile filters.
-
Procedure (Kneading Method):
-
Prepare an aqueous slurry of HP-β-CD.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD slurry and knead the mixture in a mortar until the solvent has evaporated and a paste is formed.[8]
-
Dry the paste under vacuum.
-
The resulting solid powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
-
Procedure (Co-evaporation Method):
-
Dissolve both this compound and HP-β-CD in a common solvent (e.g., a mixture of ethanol and water).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film can be reconstituted in an aqueous buffer to determine the solubility enhancement.
-
Visualizations
Retinoic Acid Signaling Pathway
This compound acts as an antagonist in the retinoic acid (RA) signaling pathway. It competes with RA for binding to the Retinoic Acid Receptors (RARs), thereby preventing the downstream gene transcription that is normally induced by RA.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. oatext.com [oatext.com]
Best practices for handling AGN 194310 in the lab
Welcome to the technical support center for AGN 194310. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling this compound in the lab. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-antagonist of retinoic acid receptors (RARs), with high affinity for all three isoforms: RARα, RARβ, and RARγ.[1][2][3] Its primary mechanism of action is to block the transcriptional activity of RARs. It does this by binding to the receptors and promoting a conformation that facilitates the recruitment of co-repressor proteins, thereby inhibiting the expression of target genes that are involved in cell proliferation and survival.[4][5] The bulky chemical structure of this compound physically prevents the conformational changes required for the binding of co-activators, which are necessary for gene transcription.[5]
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage of Solid Compound: this compound as a solid powder should be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). It should be stored in a dry and dark environment.
-
Stock Solutions: It is recommended to prepare stock solutions in a suitable solvent like DMSO. These stock solutions can be stored at -20°C for several months or at -80°C for up to two years. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Handle the compound in a well-ventilated area.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 10 mM or higher. It is also soluble in ethanol, though to a lesser extent. The compound is practically insoluble in water. For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil can be used to achieve a clear solution.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent such as DMSO.
-
Low Temperature: Gently warm the solution to 37°C for about 10 minutes to aid dissolution.
-
Insufficient Mixing: Vortex the solution thoroughly. For more resistant compounds, sonication in an ultrasonic bath for a short period can be effective.
-
Concentration Too High: Attempt to dissolve the compound at a lower concentration.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Problem: The expected biological effect, such as growth inhibition or apoptosis, is not observed or varies between experiments.
-
Possible Causes & Solutions:
-
Compound Degradation: Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between different cell lines. Confirm that your cell line expresses RARs. It's also advisable to test a range of concentrations to determine the optimal effective dose for your specific cell line.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider performing experiments in low-serum or serum-free conditions.[6]
-
Incorrect Incubation Time: The biological effects of this compound are time-dependent. For example, apoptosis in LNCaP cells is typically observed after 48-72 hours of treatment with 1 µM this compound.[1][7]
-
Issue 3: High Levels of Cell Death in Control Group
-
Problem: Significant cell death is observed in the vehicle control group (treated with solvent alone).
-
Possible Causes & Solutions:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. It is generally recommended to keep the final DMSO concentration at or below 0.1%.
-
Cell Culture Conditions: Ensure that the cells are healthy and not overly confluent before starting the experiment. Stressed cells can be more susceptible to the effects of the solvent.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | RARα | 3 nM | [1][2] |
| RARβ | 2 nM | [1][2] | |
| RARγ | 5 nM | [1][2] | |
| IC50 (Colony Formation) | LNCaP | 16 nM | [1][8] |
| PC-3 | 18 nM | [1] | |
| DU-145 | 34 nM | [1] | |
| Effective Concentration (Apoptosis) | LNCaP | 1 µM (after 72h) | [1][7] |
| Effective Concentration (Growth Inhibition) | Primary Prostate Carcinoma Cells | 200 - 800 nM (IC50) | [4] |
Experimental Protocols
Protocol 1: Colony Formation Assay
This protocol is adapted for assessing the effect of this compound on the clonogenic survival of prostate cancer cell lines such as LNCaP, PC-3, and DU-145.
Materials:
-
This compound
-
Prostate cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test for IC50 determination is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in LNCaP cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
LNCaP cells
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will not lead to over-confluence during the treatment period (e.g., 2 x 10^5 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM for induction of apoptosis) for the desired time (e.g., 72 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Visualizations
Caption: Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for Experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AGN 194310 and AGN 193109 as Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used pan-Retinoic Acid Receptor (RAR) antagonists, AGN 194310 and AGN 193109. Both compounds are instrumental in studying the physiological and pathological roles of retinoic acid signaling. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction to RAR Antagonists
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a plethora of biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis.[1][2] Its effects are primarily mediated through the nuclear retinoic acid receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[2] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]
RAR antagonists are invaluable tools for elucidating the functions of RA signaling by competitively inhibiting the binding of RA to RARs. This compound and AGN 193109 are two such potent and selective pan-RAR antagonists, meaning they inhibit all three RAR subtypes.
Quantitative Performance Comparison
The binding affinities and functional antagonist activities of this compound and AGN 193109 have been characterized in various in vitro assays. The following tables summarize the key quantitative data for a direct comparison of their performance.
| Compound | RARα Kd (nM) | RARβ Kd (nM) | RARγ Kd (nM) |
| This compound | 3 ± 2 | 2 ± 1 | 5 ± 1 |
| AGN 193109 | 2 | 2 | 3 |
| Table 1: Comparative Binding Affinities (Kd) of this compound and AGN 193109 for RAR Subtypes.[4][5] Data represents the equilibrium dissociation constant, with lower values indicating higher binding affinity. |
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | LNCaP | Colony Formation | 16 |
| PC-3 | Colony Formation | 18 | |
| DU-145 | Colony Formation | 34 | |
| AGN 193109 | ECE16-1 | Growth Suppression | ~10 (half-reversal) |
| Table 2: Comparative Functional Antagonist Activity (IC50) of this compound and AGN 193109 in Cellular Assays. IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical retinoic acid signaling pathway and the mechanism by which RAR antagonists like this compound and AGN 193109 exert their effects.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and AGN 193109 are provided below.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kd) of the antagonists for the RAR subtypes.
Objective: To quantify the equilibrium dissociation constant of this compound and AGN 193109 for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled retinoic acid (e.g., [3H]-all-trans-retinoic acid).
-
This compound and AGN 193109.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A constant concentration of recombinant RAR protein and radiolabeled retinoic acid are incubated with varying concentrations of the unlabeled antagonist (this compound or AGN 193109) in a binding buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki (and subsequently the Kd for the antagonist) is then calculated using the Cheng-Prusoff equation.
Transcriptional Activation (Transactivation) Assay
This cell-based assay measures the ability of an antagonist to inhibit the transcriptional activity induced by an RAR agonist.
Objective: To determine the functional antagonist activity (IC50) of this compound and AGN 193109.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line).
-
Expression plasmids for RAR and RXR.
-
A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A potent RAR agonist (e.g., all-trans-retinoic acid or TTNPB).
-
This compound and AGN 193109.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Luciferase assay system or equivalent reporter gene detection reagents.
Procedure:
-
Cell Culture and Transfection: Cells are cultured and then co-transfected with the RAR and RXR expression plasmids and the RARE-reporter plasmid.
-
Treatment: After transfection, the cells are treated with a constant concentration of the RAR agonist in the presence of increasing concentrations of the antagonist (this compound or AGN 193109).
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.
-
Reporter Assay: The activity of the reporter protein (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The reporter activity is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is determined.
Objective Comparison and Conclusion
Both this compound and AGN 193109 are highly potent pan-RAR antagonists with nanomolar binding affinities for all three RAR subtypes.
-
Binding Affinity: Based on the available Kd values, AGN 193109 demonstrates a slightly higher or comparable affinity for RARα and RARγ compared to this compound. Both compounds exhibit similar high affinity for RARβ.[4][5]
-
Functional Antagonism: In functional cellular assays, both compounds effectively antagonize the effects of RAR agonists. This compound has been shown to potently inhibit the growth of various prostate cancer cell lines with IC50 values in the low nanomolar range. AGN 193109 has also demonstrated effective reversal of agonist-induced growth suppression in cervical epithelial cells at similar concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
Validation of AGN 194310 as a Specific Pan-RAR Antagonist: A Comparative Guide
This guide provides a comprehensive comparison of AGN 194310 with other notable Retinoic Acid Receptor (RAR) antagonists. The data presented herein is compiled from various studies to offer researchers, scientists, and drug development professionals a valuable resource for evaluating the utility of this compound as a specific pan-RAR antagonist.
Introduction to Retinoic Acid Signaling and RAR Antagonism
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of biological processes, including cell growth, differentiation, and apoptosis.[1][2] RA exerts its effects by binding to and activating Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily. There are three main isotypes of RARs: RARα, RARβ, and RARγ. These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
RAR antagonists are compounds that bind to RARs but fail to elicit the conformational changes necessary for transcriptional activation. Instead, they competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA), effectively blocking the downstream signaling cascade. Pan-RAR antagonists are those that exhibit high affinity for all three RAR isotypes. Such compounds are invaluable tools for dissecting the physiological roles of RA signaling and hold therapeutic potential in various diseases, including cancer.
This compound has emerged as a potent and selective pan-RAR antagonist. This guide will validate its function by comparing its performance against other known RAR antagonists.
Comparative Analysis of RAR Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other RAR antagonists. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Kd) of RAR Antagonists
| Compound | Type | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference(s) |
| This compound | Pan-Antagonist | 3 | 2 | 5 | [3][4][5][6] |
| AGN 194431 | βγ-Antagonist | 300 | 6 | 20 | [7] |
| AGN 196996 | α-Antagonist | 2 | 1087 | 8523 | [7] |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Functional Potency (IC50) in Colony Formation Assays
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| This compound | LNCaP (Prostate Cancer) | 16 | [3][4] |
| This compound | PC-3 (Prostate Cancer) | 18 | [3][4] |
| This compound | DU-145 (Prostate Cancer) | 34 | [3][4] |
| AGN 194431 | LNCaP (Prostate Cancer) | ~100 | [8][9] |
| AGN 194301 | LNCaP (Prostate Cancer) | ~200 | [10] |
Note: IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response (e.g., colony formation). Lower IC50 values indicate higher potency.
Table 3: Functional Potency of Other RAR Antagonists
| Compound | Type | Assay | IC50 (nM) | Reference(s) |
| BMS-189453 | Pan-Antagonist | Transactivation Assay | Not specified, but shown to be a potent antagonist | [8][11] |
| MM11253 | γ-Antagonist | Transactivation Assay | 44 (for RARγ) | [1][12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in the validation of this compound, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow for characterizing an RAR antagonist.
Caption: Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.
Caption: A generalized experimental workflow for the validation of a novel RAR antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound for RAR isotypes.
Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-ATRA) for binding to a specific RAR isotype.
Materials:
-
Recombinant human RARα, RARβ, and RARγ
-
Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid)
-
Unlabeled test compounds
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubate a constant concentration of the RAR protein with a constant concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Kd is equivalent to the Ki in this context.
RAR Transactivation (Reporter Gene) Assay
Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit agonist-induced gene transcription.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a RARE. In the presence of an RAR agonist, the reporter gene is transcribed, producing a measurable signal. An antagonist will inhibit this signal in a dose-dependent manner.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vectors for the desired RAR isotype and RXR
-
A reporter plasmid containing a RARE-driven reporter gene
-
A transfection reagent
-
An RAR agonist (e.g., ATRA)
-
Test compounds
-
Cell culture medium and reagents
-
A luminometer or spectrophotometer
Procedure:
-
Co-transfect the cells with the RAR, RXR, and reporter plasmids.
-
After an appropriate incubation period to allow for protein expression, treat the cells with a fixed concentration of the RAR agonist in the presence of increasing concentrations of the test compound.
-
Incubate the cells for a further period to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
Plot the reporter activity against the concentration of the test compound to determine the IC50 value.
Colony Formation Assay
Objective: To assess the effect of a test compound on the long-term proliferative capacity of cells.
Principle: This assay measures the ability of single cells to proliferate and form colonies over an extended period. It is a sensitive measure of cytotoxicity and cytostatic effects.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Cell culture medium and supplements
-
Test compounds
-
Tissue culture plates
-
Staining solution (e.g., crystal violet)
-
A microscope or colony counter
Procedure:
-
Seed a low density of cells into tissue culture plates.
-
Treat the cells with increasing concentrations of the test compound.
-
Incubate the plates for a period of 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Wash the plates to remove excess stain.
-
Count the number of colonies in each well.
-
The IC50 is the concentration of the test compound that reduces the number of colonies by 50% compared to the untreated control.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a potent and specific pan-RAR antagonist. Its high binding affinity for all three RAR isotypes, coupled with its low nanomolar potency in functional cell-based assays, distinguishes it as a valuable research tool and a potential therapeutic candidate. The comparative data provided for other RAR antagonists further highlights the superior pan-antagonist profile of this compound. The detailed experimental protocols and pathway diagrams included in this guide offer a comprehensive resource for researchers seeking to utilize or further investigate the properties of this and other RAR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. youtube.com [youtube.com]
- 4. ossila.com [ossila.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MM11253 = 98 HPLC 345952-44-5 [sigmaaldrich.com]
AGN 194310: A Potent and Selective Pan-RAR Antagonist with Negligible RXR Affinity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
AGN 194310 has emerged as a critical tool in retinoid research, demonstrating high-affinity antagonism across all three Retinoic Acid Receptor (RAR) subtypes (α, β, and γ) while exhibiting a notable lack of interaction with Retinoid X Receptors (RXRs). This pronounced selectivity is crucial for dissecting the distinct signaling pathways governed by RARs and for developing targeted therapeutics that avoid the pleiotropic effects associated with RXR modulation. This guide provides a comprehensive comparison of this compound's binding and functional activity, supported by experimental data and detailed methodologies.
Unparalleled Selectivity for RARs
Experimental evidence consistently demonstrates that this compound is a potent pan-RAR antagonist.[1] It binds with high affinity to RARα, RARβ, and RARγ, effectively blocking the transcriptional activity induced by RAR agonists.[1] Crucially, studies have shown that this compound does not interact with RXRs, allowing for the specific investigation of RAR-mediated signaling pathways.[2]
Comparative Binding Affinity
The selectivity of this compound is quantitatively supported by its dissociation constants (Kd) and inhibition constants (Ki) for RAR subtypes, which are in the low nanomolar range. In contrast, its affinity for RXRs is negligible.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) (nM) | Reference |
| This compound | RARα | 3 ± 2 | [1] |
| RARβ | 2 ± 1 | [1] | |
| RARγ | 5 ± 1 | [1] | |
| RXRs | No significant interaction | [2] |
Functional Antagonism
Beyond its high binding affinity, this compound demonstrates potent functional antagonism of RARs. In cellular transactivation assays, it effectively inhibits the gene transcription induced by RAR agonists. This antagonist activity has been leveraged in various studies, including the investigation of its growth-inhibitory effects on cancer cells.
| Cell Line | Assay | IC50 (nM) | Reference |
| LNCaP | Colony Formation | 16 | [3] |
| PC-3 | Colony Formation | 18 | [3] |
| DU-145 | Colony Formation | 34 | [3] |
The RAR/RXR Signaling Axis: A Rationale for Selectivity
Retinoid signaling is primarily mediated by two families of nuclear receptors: the RARs and the RXRs. These receptors function as ligand-activated transcription factors. RARs and RXRs form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. The binding of an agonist to the RAR subunit of the heterodimer typically initiates a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription. The selectivity of this compound for RARs allows researchers to specifically block this RAR-dependent pathway without affecting other signaling cascades that may involve RXR homodimers or RXR heterodimers with other nuclear receptors.
Caption: this compound selectively antagonizes RAR, preventing gene transcription.
Experimental Methodologies
The determination of this compound's specificity relies on two key experimental approaches: competitive radioligand binding assays and cellular transactivation assays. While the specific, detailed protocols from the original characterization studies are not fully available, the following represents the standard methodologies employed in such investigations.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for RAR and RXR subtypes.
General Protocol:
-
Receptor Preparation: Nuclear extracts or whole-cell lysates containing the target receptor (RARα, RARβ, RARγ, or RXR subtypes) are prepared from transfected cells or tissues known to express the receptor.
-
Radioligand: A radiolabeled retinoid, such as [3H]-all-trans-retinoic acid for RARs or [3H]-9-cis-retinoic acid for RXRs, is used.
-
Competition Reaction: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.
-
Separation: After reaching equilibrium, bound and free radioligand are separated, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.
Caption: Workflow for determining the binding affinity of this compound.
Cellular Transactivation Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in response to an agonist.
Objective: To determine the functional antagonist activity of this compound at RARs.
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa, HEK293T) is cultured. The cells are then co-transfected with two plasmids:
-
An expression vector for the full-length RAR subtype.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple RAREs.
-
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence of varying concentrations of the antagonist (this compound).
-
Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
-
Data Analysis: The reporter activity is plotted against the concentration of the antagonist. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced reporter activity, is determined.
Caption: Workflow for assessing the functional antagonist activity of this compound.
Conclusion
The high affinity and pan-antagonist activity of this compound for all RAR subtypes, combined with its negligible interaction with RXRs, establish it as a uniquely specific tool for retinoid research. This selectivity allows for the precise modulation of RAR-mediated signaling pathways, providing valuable insights into their physiological and pathophysiological roles. The data and methodologies presented in this guide underscore the robust evidence supporting the specificity of this compound, making it an indispensable compound for researchers in the fields of endocrinology, oncology, and developmental biology.
References
Comparative Analysis of AGN 194310 and Other RAR Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, and other notable RAR antagonists. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data.
Introduction to RAR Antagonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[2] RAR antagonists are molecules that bind to these receptors and block the transcriptional activity induced by retinoic acid and other RAR agonists.[3][4] This inhibitory action makes them valuable tools for studying RAR signaling pathways and potential therapeutic agents for various diseases, including cancer.[3][5]
This compound is a high-affinity pan-RAR antagonist, meaning it binds to all three RAR subtypes with high potency.[6][7] This guide compares this compound with other well-characterized RAR antagonists, including those with selectivity for specific RAR subtypes, to provide a clear perspective on their relative performance.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other selected RAR antagonists.
Table 1: Binding Affinity of RAR Antagonists
| Compound | Type | RARα | RARβ | RARγ | Units | Reference |
| This compound | Pan-Antagonist | 3 | 2 | 5 | Kd (nM) | [7][8] |
| 4.3 | 5 | 2.5 | ED50 (nM) | [6] | ||
| BMS 493 | Pan-Inverse Agonist | - | - | - | - | [9][10] |
| LE540 | β-Selective Antagonist | - | 0.22 | - | Ki (µM) | |
| ER 50891 | α-Selective Antagonist | 1.8 | 535 | 432 | Relative IC50 (nM) | [11] |
| 31.2 | - | - | IC50 (nM) | [11] |
Note: Kd (dissociation constant) and Ki (inhibition constant) values represent the affinity of the antagonist for the receptor. ED50 (half-maximal effective dose) in this context refers to the concentration required for 50% antagonism in transactivation assays. A lower value indicates higher affinity/potency. Dashes (-) indicate that specific data was not found in the cited sources.
Table 2: In Vitro Efficacy of RAR Antagonists (IC50 for Colony Formation)
| Compound | LNCaP (Prostate Cancer) | PC3 (Prostate Cancer) | DU-145 (Prostate Cancer) | Units | Reference |
| This compound | 16 | 18 | 34 | nM | [3][7] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit colony formation by 50%. A lower value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assay (for Kd/Ki Determination)
This assay measures the affinity of a compound for a specific receptor.
-
Receptor Preparation: Nuclear extracts or purified recombinant RARα, RARβ, or RARγ proteins are used.
-
Radioligand: A radiolabeled RAR agonist, such as [3H]-all-trans-retinoic acid (ATRA), is used.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist, which is then converted to a Ki value using the Cheng-Prusoff equation. For direct saturation binding experiments to determine Kd, increasing concentrations of the radioligand are incubated with the receptor, and the specific binding is plotted against the radioligand concentration.
Transcriptional Activation (Transactivation) Assay (for ED50 Determination)
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced gene expression.
-
Cell Culture: A suitable cell line (e.g., HeLa or COS-7) is cultured in appropriate media.
-
Transfection: The cells are transiently transfected with three plasmids:
-
An expression vector for the specific RAR subtype (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, the cells are treated with a constant concentration of an RAR agonist (e.g., ATRA) and increasing concentrations of the antagonist.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to the control. The data are then plotted against the antagonist concentration, and the ED50 value is determined by non-linear regression.
Colony Formation Assay (for IC50 Determination)
This assay assesses the long-term effect of a compound on the proliferative capacity of cells.
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, PC3, DU-145) are seeded at a low density in multi-well plates.
-
Treatment: The cells are treated with increasing concentrations of the RAR antagonist.
-
Incubation: The plates are incubated for a period of 1-2 weeks to allow for colony formation.
-
Staining: The colonies are fixed and stained with a dye such as crystal violet.
-
Quantification: The number and/or size of the colonies are quantified, either manually or using an automated colony counter.
-
Data Analysis: The percentage of colony formation relative to an untreated control is plotted against the antagonist concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the RAR signaling pathway and a typical experimental workflow for evaluating RAR antagonists.
Conclusion
This compound is a potent pan-RAR antagonist with high binding affinity for all three RAR subtypes and significant inhibitory effects on the growth of prostate cancer cell lines.[3][6][7] Its pan-antagonistic profile makes it a valuable tool for studying the overall effects of RAR signaling blockade. In contrast, compounds like ER 50891 and LE540 offer selectivity for RARα and RARβ respectively, enabling the dissection of the specific roles of these individual receptor subtypes.[11] The choice of antagonist for a particular study will therefore depend on the specific research question. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex roles of RARs in health and disease.
References
- 1. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 2. The Antagonist of Retinoic Acid Receptor α, ER-50891 Antagonizes the Inhibitive Effect of All-Trans Retinoic Acid and Rescues Bone Morphogenetic Protein 2-Induced Osteoblastogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 10. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of selective retinoic acid receptor alpha antagonist ER-50891 and related analogs for male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Pan-RAR Antagonist AGN 194310 Versus RAR Subtype-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Retinoic Acid Receptor (RAR) antagonist, AGN 194310, with various RAR subtype-selective antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development in areas such as oncology, dermatology, and immunology.
Introduction to Retinoic Acid Receptors and Their Modulation
Retinoic acid receptors (RARs) are nuclear hormone receptors that exist in three main subtypes: RARα, RARβ, and RARγ. These receptors play crucial roles in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of RAR signaling is implicated in various diseases, making them attractive therapeutic targets. While pan-agonists like all-trans retinoic acid (ATRA) activate all three subtypes, antagonists are designed to block these signaling pathways. This compound is a potent pan-antagonist, meaning it inhibits all three RAR subtypes with high affinity.[4] In contrast, subtype-selective antagonists are designed to target individual RAR subtypes, offering the potential for more targeted therapeutic effects with fewer off-target side effects.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and a selection of RAR subtype-selective antagonists, focusing on their binding affinities and functional potencies in cellular assays.
Table 1: Binding Affinity (Ki, nM) of RAR Antagonists
| Compound | Type | RARα | RARβ | RARγ | Reference(s) |
| This compound | Pan-Antagonist | 3 | 2 | 5 | [5] |
| AGN 196996 | RARα-selective | 2 | 1087 | 8523 | [5] |
| AGN 194431 | RARβ/γ-selective | 300 | 6 | 20 | [5] |
| LY2955303 | RARγ-selective | >1700 | >2980 | 1.09 | [6] |
| LE135 | RARβ-selective | 1400 | 220 | >10000 | [1][4] |
| BMS-189532 | RARα-selective | 27 | 1000 | 3100 | [7] |
Table 2: Functional Potency (IC50, nM) in Prostate Cancer Cell Colony Formation Assays
| Compound | Type | LNCaP | PC-3 | DU-145 | Reference(s) |
| This compound | Pan-Antagonist | 16 | 18 | 34 | [8] |
| AGN 194431 | RARβ/γ-selective | 99 | 104 | 88 | [3] |
| AGN 196996 | RARα-selective | ~200 | - | - | [3] |
Signaling Pathways
The following diagrams illustrate the mechanism of action of RAR agonists and antagonists.
Caption: RAR Agonist vs. Antagonist Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific RAR subtype.
Methodology:
-
Receptor Preparation: Nuclear extracts containing the specific human RAR subtype (α, β, or γ) are prepared from a suitable expression system (e.g., baculovirus-infected insect cells).
-
Radioligand: A radiolabeled RAR agonist, typically [³H]-all-trans retinoic acid ([³H]-ATRA), is used as the reporter ligand.
-
Competition: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (antagonist) are incubated with the receptor preparation.
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Experimental Workflow for a Competitive Binding Assay.
Colony Formation Assay
Objective: To assess the long-term effect of a compound on the proliferative capacity of cells.
Methodology:
-
Cell Seeding: A low density of single cells (e.g., prostate cancer cell lines LNCaP, PC-3, or DU-145) is plated in multi-well plates.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound or a subtype-selective antagonist).
-
Incubation: The plates are incubated for a period that allows for the formation of visible colonies from single cells (typically 10-14 days). The medium with the test compound is refreshed periodically.
-
Fixation and Staining: The colonies are fixed with a solution like methanol (B129727) and stained with a dye such as crystal violet to make them visible for counting.
-
Colony Counting: Colonies containing a minimum of 50 cells are counted.
-
Data Analysis: The number of colonies in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits colony formation by 50% (IC50).
Transactivation Assay
Objective: To determine the functional activity of a compound as an agonist or antagonist of a specific RAR subtype.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector for the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Treatment: The transfected cells are treated with a known RAR agonist (e.g., ATRA) in the presence of varying concentrations of the test compound (antagonist).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced luciferase activity is quantified. The concentration of the antagonist that causes a 50% reduction in the agonist response (IC50) is determined.
Conclusion
This compound is a potent pan-RAR antagonist that effectively inhibits the function of all three RAR subtypes. This broad activity can be advantageous in contexts where the inhibition of multiple RAR pathways is desired. However, for applications requiring more targeted intervention, RAR subtype-selective antagonists offer a valuable alternative. The choice between a pan-antagonist and a subtype-selective antagonist will depend on the specific research question or therapeutic goal. The data and methodologies presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LE135 | RARβ inhibitor | Probechem Biochemicals [probechem.com]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Confirming the On-Target Effects of AGN 194310 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, with other RAR modulators. It includes experimental data on its on-target effects in established cancer cell lines and detailed protocols for validating its efficacy in new cell lines of interest.
Introduction to this compound
This compound is a high-affinity antagonist of all three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ.[1][2] It binds to these receptors with high potency, thereby blocking the transcriptional activity induced by RAR agonists like all-trans retinoic acid (ATRA).[3] This antagonism of the RAR signaling pathway leads to potent growth-inhibitory and pro-apoptotic effects in various cancer cell models, particularly in prostate cancer.[3][4][5][6]
RAR Signaling Pathway and Mechanism of Action of this compound
Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to retinoic acid, form heterodimers with retinoid X receptors (RXRs).[7] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.[7] These target genes are involved in critical cellular processes, including differentiation, proliferation, and apoptosis.[8]
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with co-repressor proteins, which inhibit gene transcription.[7] this compound, as an antagonist, binds to the RARs but does not induce the conformational change necessary for co-repressor release and co-activator recruitment. Instead, it stabilizes the co-repressor complex on the RARE, effectively blocking the signaling pathway and inhibiting the expression of RAR target genes.[3]
Comparative Performance Data
The on-target effects of this compound have been primarily characterized by its ability to inhibit cell proliferation, induce cell cycle arrest at the G1 phase, and trigger apoptosis. Below is a comparison of its performance with other RAR antagonists in prostate cancer cell lines.
Table 1: Inhibition of Colony Formation by RAR Antagonists in Prostate Cancer Cell Lines
| Compound | Target | LNCaP IC₅₀ (nM) | PC-3 IC₅₀ (nM) | DU-145 IC₅₀ (nM) |
| This compound | Pan-RAR | 16 [1][3] | 18 [1][3] | 34 [1][3] |
| AGN 194431 | RARβ/γ | ~100 | ~100 | ~100 |
| AGN 196996 | RARα | ~200 | ~200 | ~200 |
| BMS-189453 | Pan-RAR | N/A | N/A | N/A |
| YCT-529 | RARα | N/A | N/A | N/A |
Table 2: Apoptotic and Cell Cycle Effects of this compound
| Cell Line | Concentration | Treatment Duration | Effect |
| LNCaP | 1 µM | 72 hours | Induces 80% apoptosis.[1] |
| LNCaP | Sub-micromolar | 12 hours | Arrests cells in the G1 phase of the cell cycle.[3] |
Experimental Protocols for On-Target Effect Confirmation
To confirm the on-target effects of this compound in new cell lines, the following standard experimental protocols are recommended.
Colony Formation Assay (Anchorage-Independent Growth)
This assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony. It is a robust measure of the anti-proliferative effects of a compound.
Protocol:
-
Cell Preparation: Harvest and count cells, then resuspend in culture medium at a density of 200 cells/ml.
-
Plating: Add 1 ml of the cell suspension to each well of a 6-well or 12-well plate.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until visible colonies are formed in the control wells.
-
Staining: Remove the medium, wash the wells with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition relative to the vehicle control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at desired concentrations for a specified duration (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[9][10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml).[10]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically measured in the linear scale.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12][13][14][15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are measured.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for confirming the on-target effects of this compound in a new cell line.
Conclusion
This compound is a potent pan-RAR antagonist that effectively inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to confidently confirm and characterize the on-target effects of this compound in novel cell lines. The provided workflows and methodologies will facilitate a systematic evaluation of this compound's potential in new therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of AGN 194310 Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AGN 194310, a potent pan-retinoic acid receptor (RAR) antagonist, focusing on its cross-reactivity with other nuclear receptors. The information is compiled from publicly available scientific literature and is intended to provide an objective overview supported by experimental data.
Introduction to this compound
This compound is a synthetic retinoid that functions as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. It is widely used in research to probe the physiological and pathological roles of RAR-mediated signaling pathways. Its efficacy in inhibiting cell growth in various cancer models has been noted, making its selectivity a critical aspect for therapeutic development.
Cross-reactivity Profile of this compound
This compound exhibits high selectivity for retinoic acid receptors (RARs). While comprehensive screening data against a wide panel of nuclear receptors is not extensively published, the available literature consistently highlights its specificity for RARs over Retinoid X Receptors (RXRs), the obligate heterodimerization partners for RARs.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Kd) of this compound for the three RAR subtypes.
| Nuclear Receptor | This compound Kd (nM) | Reference |
| RARα | 3 | [[“]][2] |
| RARβ | 2 | [[“]][2] |
| RARγ | 5 | [[“]][2] |
Signaling Pathway of RAR Antagonism
The canonical signaling pathway of retinoic acid involves the binding of an agonist (like all-trans retinoic acid) to the RAR/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription. This compound, as an antagonist, binds to the ligand-binding pocket of RARs, preventing this conformational change and stabilizing the corepressor complex, which in turn represses the transcription of target genes.
Caption: Mechanism of RAR antagonism by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding and activity of this compound are provided below. These are generalized protocols based on standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Receptor Preparation: Nuclear extracts from cells overexpressing the specific RAR subtype (α, β, or γ) are prepared.
-
Incubation: A constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction mixture is passed through a filter membrane that traps the receptor-ligand complexes, while unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
Caption: Workflow for a reporter gene assay to assess antagonist activity.
Protocol Details:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CV-1) is co-transfected with two plasmids: one that expresses the RAR of interest and another that contains a luciferase reporter gene under the control of a retinoic acid response element (RARE).
-
Compound Treatment: The transfected cells are treated with a known RAR agonist to stimulate transcription, along with increasing concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene expression and protein production.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated to determine its antagonist potency.
Conclusion
This compound is a potent and highly selective pan-RAR antagonist, with nanomolar affinity for all three RAR subtypes. Its selectivity against RXRs is well-established. While comprehensive data on its cross-reactivity with a broader range of nuclear receptors is limited in publicly accessible literature, its high potency for RARs suggests a specific mechanism of action. Researchers using this compound should be aware of its primary targets and consider its selectivity profile in the context of their experimental systems. The provided experimental protocols offer a foundation for further investigation into the specific interactions of this compound.
References
Efficacy of AGN 194310: An In Vivo Comparative Guide to Retinoid Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, with other classes of retinoids. The information is compiled from preclinical studies to assist in the evaluation of this compound for further research and development. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to offer a clear perspective on the potential of this compound in oncology, with a focus on prostate cancer, where it has been most extensively studied in vitro.
Introduction to this compound
This compound is a synthetic retinoid characterized as a high-affinity, potent, and selective pan-RAR antagonist. It competitively binds to all three RAR isoforms (α, β, and γ), thereby inhibiting the transcriptional activity mediated by these receptors. This mode of action is distinct from RAR agonists like all-trans retinoic acid (ATRA), which activate these receptors. The antagonistic activity of this compound makes it a valuable tool for investigating RAR signaling and a potential therapeutic agent in diseases where RAR-mediated transcription is implicated in pathology, such as certain cancers.[1]
Mechanism of Action: RAR Antagonism
Retinoids exert their biological effects by binding to nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound, as a pan-RAR antagonist, binds to the ligand-binding pocket of RARs, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This blockade of RAR signaling can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival and growth.[2]
Caption: Signaling pathway of RAR agonists and the antagonistic action of this compound.
Comparative Efficacy Data
In Vitro Efficacy in Prostate Cancer
This compound has demonstrated significant potency in inhibiting the growth of various prostate cancer cell lines. In vitro studies provide a basis for comparing its activity with other retinoids under controlled conditions.
| Compound | Target | Cell Line | IC50 (Colony Formation) | Reference |
| This compound | Pan-RAR Antagonist | LNCaP | 16 nM | [3][4] |
| PC-3 | 18 nM | [3][4] | ||
| DU-145 | 34 nM | [3][4] | ||
| ATRA | Pan-RAR Agonist | LNCaP, PC-3, DU-145 | 12-22 fold less potent than this compound | [3][4] |
| AGN194301 | RARα Antagonist | LNCaP, PC-3, DU-145 | ~200 nM | [3][4] |
| AGN194431 | RARβ/γ Antagonist | LNCaP, PC-3, DU-145 | ~100 nM | [3][4] |
These in vitro findings suggest that pan-RAR antagonism by this compound is a more potent strategy for inhibiting prostate cancer cell growth compared to RAR agonism with ATRA or antagonism of specific RAR subtypes.[3][4]
In Vivo Efficacy
Direct comparative in vivo studies of this compound against other retinoids in cancer models are not extensively published. However, available data on this compound and other retinoids from separate in vivo studies are summarized below.
This compound:
-
Granulopoiesis Model (Mice): In a study investigating its effects on hematopoiesis, daily oral administration of 0.5 mg/kg this compound to mice for 10 days resulted in a significant increase in the number of granulocytes and their progenitor cells in the bone marrow.[5] This demonstrates the in vivo biological activity of this compound in modulating RAR signaling.
-
RAR Agonist Challenge Model (Mice): this compound has been shown to block the transcriptional activity of the potent RAR agonist TTNPB in vivo, indicating its ability to effectively antagonize RAR signaling systemically.
Other Retinoids in Prostate Cancer In Vivo Models:
-
Fenretinide (B1684555) (4-HPR): In a mouse model of prostate cancer, daily doses of 10 or 20 mg/kg of a fenretinide analog, VNLG-152, for 5 days a week resulted in a reduction of tumor size to 63.4% and 76.3% of the control, respectively, without systemic toxicity.
-
Adapalene (B1666599): In a study using RM-1 prostate cancer cells in a mouse model, adapalene was shown to effectively inhibit tumor growth and bone destruction.
It is important to note that the experimental conditions in these studies of other retinoids differ, and these results are not from direct comparisons with this compound.
Experimental Protocols
In Vivo Study of this compound in a Granulopoiesis Model
-
Animal Model: Female C57Bl/6J mice.
-
Compound Administration: this compound was administered daily via oral gavage at a dose of 0.5 mg/kg/day for 10 days.[5] The vehicle for administration was not specified in the available abstract but is typically a solution such as corn oil or a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Endpoint Analysis: Following the treatment period, bone marrow cells were harvested and analyzed by flow cytometry for the frequency of granulocyte-progenitor cells.
Proposed Experimental Workflow for a Comparative In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This proposed workflow is designed for a head-to-head comparison of this compound with other retinoids.
Caption: Proposed workflow for in vivo comparison of retinoids in a xenograft model.
Conclusion
This compound is a potent pan-RAR antagonist with demonstrated in vitro superiority over the RAR agonist ATRA in inhibiting prostate cancer cell growth. While in vivo data for this compound in cancer models is not as comprehensive, its biological activity in vivo has been confirmed. The available preclinical data for other retinoids in similar cancer models suggest that RAR modulation is a promising therapeutic strategy.
For researchers and drug developers, this compound represents a compelling compound for further in vivo investigation. The provided experimental workflow offers a framework for conducting direct comparative efficacy studies to fully elucidate the therapeutic potential of this compound relative to other retinoids. Such studies will be critical in determining its future role in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AGN 194310: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AGN 194310, a potent and selective retinoic acid receptor (RAR) pan-antagonist, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring operational integrity and building trust in your laboratory's safety protocols.
This compound is classified as a non-hazardous substance for transport, which simplifies its disposal process. However, it is imperative to follow specific laboratory waste management protocols to minimize any potential risks associated with its handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, prevent dust formation and sweep the material into a suitable, closed container for disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with your institution's specific guidelines for non-hazardous solid chemical waste. The following is a general step-by-step procedure:
-
Collection: Carefully sweep up any solid this compound waste, minimizing dust generation. For residual amounts, a damp cloth or paper towel can be used for wiping surfaces, which should then be disposed of with the solid waste.
-
Containment: Place the collected this compound waste into a clearly labeled, sealed container. The container should be suitable for chemical waste and properly marked with the name of the chemical ("this compound") and designated as "Non-Hazardous Waste."
-
Segregation: Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's waste management plan.
-
Institutional Procedures: Consult your institution's Environmental Health and Safety (EHS) office for their specific protocol on the disposal of non-hazardous solid chemical waste. While some institutions may permit disposal in the regular trash or sanitary landfill, it is crucial that laboratory personnel, not custodial staff, handle the final disposal into designated dumpsters to avoid accidental exposure.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your laboratory's standard operating procedures.
Data Presentation: Key Chemical and Safety Information
For quick reference, the following table summarizes the essential data for this compound.
| Property | Value |
| Chemical Formula | C28H24O2S |
| Molecular Weight | 424.56 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water |
| Transport Hazard Class | Does not meet the criteria for classification as hazardous for transport[1] |
| Primary Disposal Method | Collection in a suitable, closed container for disposal as non-hazardous solid waste[1] |
Experimental Protocols: Handling and Use in Research
This compound is a high-affinity pan-antagonist of retinoic acid receptors (RARs) and is utilized in various research applications to study the roles of these receptors in cellular processes. When used in experiments, it is essential to follow established protocols for its preparation and handling to ensure the accuracy of results and the safety of personnel. Stock solutions are typically prepared in solvents like DMSO and should be stored at low temperatures (-20°C or -80°C) for stability.
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the disposal process, the following diagrams illustrate the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of solid this compound waste.
Caption: Key relationships in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
